molecular formula C33H60O7 B15566957 Griseochelin CAS No. 95673-10-2

Griseochelin

Cat. No.: B15566957
CAS No.: 95673-10-2
M. Wt: 568.8 g/mol
InChI Key: XMCIULDTDFJACK-YADMGGFDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Griseochelin has been reported in Streptomyces griseus with data available.

Properties

IUPAC Name

2-[5-methyl-6-[(10E,14E)-3,5,7,13-tetrahydroxy-4,6,12,14,16-pentamethylnonadeca-10,14-dien-2-yl]oxan-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H60O7/c1-10-13-19(2)18-22(5)29(35)20(3)14-11-12-15-27(34)23(6)30(36)25(8)31(37)26(9)32-21(4)16-17-28(40-32)24(7)33(38)39/h11,14,18-21,23-32,34-37H,10,12-13,15-17H2,1-9H3,(H,38,39)/b14-11+,22-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCIULDTDFJACK-YADMGGFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C=C(C)C(C(C)C=CCCC(C(C)C(C(C)C(C(C)C1C(CCC(O1)C(C)C(=O)O)C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C)/C=C(\C)/C(C(C)/C=C/CCC(C(C)C(C(C)C(C(C)C1C(CCC(O1)C(C)C(=O)O)C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H60O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91920-88-6, 95673-10-2
Record name Griseochelin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091920886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zincophorin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095673102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Griseochelin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces griseus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseochelin (B1237565), a novel carboxylic acid antibiotic, was first isolated from an asporogenous strain of Streptomyces griseus. This document provides a comprehensive technical overview of its discovery, with a focus on the methodologies for its isolation, purification, and characterization. This compound exhibits notable activity against Gram-positive bacteria.[1][2] Its unique chemical structure, featuring a substituted tetrahydropyran (B127337) ring and a tetrahydroxylated-octamethyl-C25 diene backbone, positions it as a molecule of interest for further investigation in drug discovery and development.[1][2] This guide consolidates available data on its biological activity, physicochemical properties, and the experimental protocols utilized in its study.

Introduction

Streptomyces griseus is a Gram-positive bacterium renowned for its prolific production of a wide array of secondary metabolites, including numerous antibiotics of commercial significance.[3] this compound, with the chemical formula C33H60O7, is a carboxylic acid antibiotic isolated from this versatile microorganism. It is characterized by its ability to form water-insoluble salts with mono- and divalent cations and specifically binds with alkaline-earth metal ions in a 2:1 stoichiometry. This technical guide aims to provide a detailed resource for researchers by summarizing the key data and experimental procedures related to this compound.

Physicochemical and Biological Properties

A summary of the known physicochemical and biological properties of this compound is presented below.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC33H60O7
Appearance Colorless crystals
Solubility Forms water-insoluble salts with mono- and divalent cations
Ion Binding Binds alkaline-earth metal ions in a 2:1 (X2M) stoichiometry

Table 2: Antibacterial Spectrum of this compound

Target OrganismMIC (μg/mL)Reference
Gram-positive bacteriaData not available in searched literature
Staphylococcus aureusData not available in searched literature
Bacillus subtilisData not available in searched literature
Streptococcus pyogenesData not available in searched literature

Note: While this compound is reported to be active against Gram-positive bacteria, specific Minimum Inhibitory Concentration (MIC) values were not available in the searched literature.

Experimental Protocols

The following sections detail the generalized experimental protocols for the fermentation of Streptomyces griseus, and the subsequent extraction and purification of this compound. These protocols are based on established methods for the isolation of secondary metabolites from Streptomyces species.

Fermentation of Streptomyces griseus

The production of this compound is achieved through submerged fermentation of an asporogenous strain of Streptomyces griseus.

Materials:

  • Streptomyces griseus (asporogenous strain)

  • Seed culture medium (e.g., Tryptone Soya Broth)

  • Production medium (e.g., containing soybean meal, glucose, and NaCl)

  • Shaker incubator

  • Fermenter

Procedure:

  • Inoculum Preparation: A seed culture is prepared by inoculating a suitable seed medium with spores or mycelia of S. griseus. The culture is incubated at 28-30°C on a rotary shaker until a sufficient biomass is achieved.

  • Production Fermentation: The seed culture is used to inoculate the production medium in a fermenter. The fermentation is carried out for 5-10 days under controlled conditions:

    • Temperature: 28-30°C

    • pH: Maintained between 7.0 and 8.0

    • Aeration and Agitation: High levels of aeration and agitation are maintained to ensure sufficient oxygen supply for microbial growth and metabolite production.

  • Monitoring: The fermentation process is monitored for parameters such as pH, cell growth, and antibiotic production. The production of this compound typically occurs as a secondary metabolite after the initial phase of rapid cell growth.

Extraction of this compound

This compound is extracted from the fermentation broth using solvent extraction methods.

Materials:

  • Fermentation broth

  • Organic solvent (e.g., ethyl acetate)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Separation of Biomass: The fermentation broth is centrifuged or filtered to separate the mycelial biomass from the supernatant.

  • Solvent Extraction: The supernatant is transferred to a separatory funnel, and an equal volume of ethyl acetate (B1210297) is added. The mixture is shaken vigorously to allow for the transfer of this compound into the organic phase. This extraction process is typically repeated multiple times to maximize the yield.

  • Concentration: The organic phases are pooled and concentrated under reduced pressure using a rotary evaporator to yield a crude extract containing this compound.

Purification of this compound

The crude extract is subjected to chromatographic techniques to isolate and purify this compound.

Materials:

  • Crude this compound extract

  • Silica (B1680970) gel for column chromatography

  • Solvent system for chromatography (e.g., a gradient of methanol (B129727) in chloroform)

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and visualization reagents

Procedure:

  • Column Chromatography: A silica gel column is packed and equilibrated with a non-polar solvent. The crude extract, dissolved in a minimal amount of a suitable solvent, is loaded onto the column.

  • Elution: The column is eluted with a solvent gradient of increasing polarity. Fractions are collected systematically using a fraction collector.

  • Fraction Analysis: The collected fractions are analyzed by TLC to identify those containing this compound. Fractions with similar TLC profiles are pooled.

  • Final Purification: The pooled fractions may be subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to obtain highly pure this compound.

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the carboxylic acid and hydroxyl groups.

  • Mass Spectrometry (MS): Provided information on the molecular weight and elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR were instrumental in elucidating the detailed connectivity of the atoms, revealing the presence of a substituted tetrahydropyran ring and a complex aliphatic backbone.

Biosynthesis

The biosynthetic pathway of this compound has not been fully elucidated in the available literature. However, like many other complex antibiotics produced by Streptomyces, it is likely synthesized by a polyketide synthase (PKS) multienzyme complex. Further research is required to identify and characterize the specific gene cluster responsible for this compound biosynthesis in Streptomyces griseus.

Visualizations

Experimental Workflow

experimental_workflow start Streptomyces griseus Culture fermentation Submerged Fermentation start->fermentation separation Centrifugation/Filtration fermentation->separation supernatant Supernatant separation->supernatant biomass Mycelial Biomass separation->biomass extraction Solvent Extraction (Ethyl Acetate) supernatant->extraction crude_extract Crude this compound Extract extraction->crude_extract chromatography Column Chromatography (Silica Gel) crude_extract->chromatography purified_this compound Purified this compound chromatography->purified_this compound analysis Structural Elucidation (NMR, MS, IR) purified_this compound->analysis

Caption: Experimental workflow for the isolation and purification of this compound.

Logical Relationship of this compound's Properties

griseochelin_properties This compound This compound C33H60O7 structure Chemical Structure - Carboxylic Acid - Tetrahydropyran Ring - Aliphatic Backbone This compound->structure is defined by activity Biological Activity - Antibacterial (Gram-positive) This compound->activity exhibits properties Physicochemical Properties - Forms Salts - Binds Cations (2:1) structure->properties confers properties->activity influences

References

An In-depth Technical Guide to the Physicochemical Properties of Griseochelin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseochelin is a carboxylic acid ionophore antibiotic produced by strains of the bacterium Streptomyces griseus.[1][2] As an ionophore, it is characterized by its ability to transport ions across lipid membranes, thereby disrupting the essential ion gradients required for microbial survival. This unique mechanism of action makes this compound a subject of interest in the ongoing search for novel antimicrobial agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, including detailed experimental methodologies and visual representations of its mechanism and experimental workflows.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of potential drug delivery systems.

PropertyValueSource
Molecular Formula C₃₃H₆₀O₇[1][2]
Molecular Weight 568.8 g/mol
Appearance Colorless Crystals
Melting Point 72-77 °C
Solubility Soluble in Chloroform. Forms water-insoluble salts with mono- and divalent cations.[1]
pKa 4.39 (Predicted)

Spectral Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups, notably a broad O-H stretch from the carboxylic acid and alcohol groups, C-H stretching from the alkyl chains, and a strong C=O stretch from the carboxylic acid.

Absorption Band (cm⁻¹)Functional Group Assignment
Data not availableO-H stretch (Carboxylic acid, Alcohols)
Data not availableC-H stretch (Alkyl)
Data not availableC=O stretch (Carboxylic acid)
Data not availableC-O stretch
Mass Spectrometry (MS)

Mass spectrometry would provide information on the molecular weight and fragmentation pattern of this compound, aiding in the confirmation of its elemental composition and structural features.

m/zIon Assignment
Data not available[M+H]⁺ or [M-H]⁻
Data not availableFragment ions
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for determining the precise connectivity and stereochemistry of the complex this compound molecule.

¹H NMR Chemical Shifts (ppm)

Proton Chemical Shift (δ)

| Data not available | |

¹³C NMR Chemical Shifts (ppm)

Carbon Chemical Shift (δ)

| Data not available | |

Experimental Protocols

The following sections detail the generalized experimental protocols for the isolation, purification, and characterization of this compound, based on standard methods for natural product chemistry.

Isolation and Purification of this compound

The isolation of this compound from Streptomyces griseus typically involves a multi-step process to separate the antibiotic from the culture broth and other metabolites.

  • Fermentation: Streptomyces griseus is cultured in a suitable liquid medium under optimal conditions for antibiotic production.

  • Extraction: The culture broth is separated from the mycelia by filtration or centrifugation. The filtrate is then extracted with an organic solvent, such as ethyl acetate (B1210297) or chloroform, to partition the lipophilic this compound into the organic phase.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to one or more rounds of column chromatography (e.g., silica (B1680970) gel chromatography) using a gradient of solvents to separate this compound from other compounds. Fractions are collected and analyzed for antimicrobial activity to identify those containing the desired antibiotic.

  • Crystallization: The purified fractions are concentrated, and this compound is crystallized from a suitable solvent to obtain a pure, crystalline product.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction & Concentration cluster_purification Purification cluster_analysis Analysis fermentation Culture of S. griseus filtration Filtration/Centrifugation fermentation->filtration Culture Broth extraction Solvent Extraction filtration->extraction Filtrate concentration Concentration extraction->concentration Organic Extract chromatography Column Chromatography concentration->chromatography Crude Extract crystallization Crystallization chromatography->crystallization Purified Fractions analysis Physicochemical & Spectral Analysis crystallization->analysis Pure this compound signaling_pathway cluster_membrane Bacterial Cell Membrane cluster_transport cluster_effects Downstream Effects extracellular Extracellular Space intracellular Intracellular Space G_out This compound (G⁻) GC_complex [G-C] Complex G_out->GC_complex Complexation C_out Cation (C⁺) C_out->GC_complex G_in This compound (GH) C_in Cation (C⁺) GC_complex->C_in Translocation & Release G_in->G_out Return via Protonation ion_imbalance Ion Gradient Disruption C_in->ion_imbalance H_in H⁺ H_in->G_in membrane_depolarization Membrane Depolarization ion_imbalance->membrane_depolarization atp_depletion ATP Synthesis Inhibition membrane_depolarization->atp_depletion cell_death Bacterial Cell Death atp_depletion->cell_death

References

Griseochelin: An In-depth Technical Guide on its Mechanism of Action Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Griseochelin (B1237565) is a carboxylic acid antibiotic produced by Streptomyces griseus. It exhibits selective activity against Gram-positive bacteria. Its primary mechanism of action is the disruption of the bacterial cell membrane's ion balance. This compound functions as an ionophore, a lipid-soluble molecule that binds to and transports cations across the lipid bilayer. Specifically, it forms a 2:1 complex with mono- and divalent cations, with a particular affinity for alkaline-earth metal ions. This ionophoric activity dissipates the membrane potential and disrupts essential cellular processes that are dependent on the electrochemical gradient, ultimately leading to bacterial cell death. While the fundamental mechanism is established, detailed quantitative data on its antimicrobial spectrum and specific downstream cellular effects remain limited in publicly accessible literature.

Core Mechanism of Action: Ionophore Activity

This compound's antibacterial properties stem from its ability to function as a cation ionophore.[1] This mechanism is characterized by the following key features:

  • Carboxylic Acid Moiety: The presence of a carboxylic acid group is crucial for its ionophoric activity, facilitating the binding and release of cations.

  • Cation Complexation: this compound forms stable complexes with various mono- and divalent cations. Spectroscopic studies have revealed a specific 2:1 stoichiometry (this compound₂:Cation) for alkaline-earth metal ions.[1] This complex formation effectively shields the cation's charge, allowing it to be transported across the hydrophobic bacterial cell membrane.

  • Disruption of Ion Gradients: By transporting cations across the cell membrane, this compound disrupts the carefully maintained electrochemical gradients (e.g., proton motive force) that are essential for numerous cellular functions in bacteria.

The disruption of the ion gradient is the pivotal event that triggers a cascade of downstream effects, leading to the cessation of vital cellular activities and ultimately, cell death.

Antimicrobial Spectrum and Efficacy

This compound demonstrates selective activity against Gram-positive bacteria. The outer membrane of Gram-negative bacteria typically confers intrinsic resistance to many ionophoric antibiotics.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)
Gram-Positive BacteriumStrainMIC (µg/mL)Reference
Staphylococcus aureusData not available
Bacillus subtilisData not available
Streptococcus pyogenesData not available
Enterococcus faecalisData not available

Key Experiments for Elucidating the Mechanism of Action

The following experimental protocols are standard methods used to characterize the ionophoric activity of compounds like this compound. While specific protocols for this compound are not detailed in the available literature, these general methodologies would be applicable.

Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various Gram-positive bacteria.

Methodology (Broth Microdilution):

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Bacterial Inoculum Preparation: Culture the test bacterium overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing fresh broth.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Membrane Potential Assay

Objective: To assess the effect of this compound on the bacterial membrane potential.

Methodology (using a membrane potential-sensitive dye, e.g., DiSC3(5)):

  • Bacterial Cell Preparation: Grow the test bacterium to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS).

  • Cell Suspension: Resuspend the bacterial cells in the buffer to a standardized optical density.

  • Dye Loading: Add the membrane potential-sensitive dye to the cell suspension and incubate to allow the dye to accumulate in the polarized membranes.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cell suspension.

  • Addition of this compound: Add this compound to the cell suspension at various concentrations.

  • Fluorescence Monitoring: Monitor the change in fluorescence over time. Depolarization of the membrane will cause the dye to be released from the membrane, resulting in an increase in fluorescence.

  • Controls: Use a known depolarizing agent (e.g., CCCP) as a positive control and a vehicle control (e.g., DMSO).

Ion Transport Assay

Objective: To directly measure the transport of cations across the bacterial membrane mediated by this compound.

Methodology (using a fluorescent ion indicator):

  • Preparation of Bacterial Cells or Vesicles: Use either whole bacterial cells or artificial membrane vesicles (liposomes) loaded with a fluorescent ion indicator (e.g., a potassium-sensitive dye).

  • Baseline Fluorescence: Measure the baseline fluorescence of the cell or vesicle suspension.

  • Addition of this compound and Cations: Add this compound to the suspension, followed by the addition of the specific cation to be tested (e.g., KCl).

  • Fluorescence Measurement: Monitor the change in fluorescence, which will correspond to the influx of the cation into the cells or vesicles.

  • Controls: Include a control without this compound to measure background ion leakage and a positive control with a known ionophore for the specific cation.

Visualizing the Mechanism and Experimental Workflows

Signaling Pathway of this compound's Action

Griseochelin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space This compound This compound Complex This compound₂-Cation Complex This compound->Complex 2:1 Complexation Cation Cation (M+/M2+) Cation->Complex Disruption Disruption of Ion Gradient Complex->Disruption Ion Transport Inhibition Inhibition of Cellular Processes (ATP synthesis, nutrient uptake, etc.) Disruption->Inhibition Death Bacterial Cell Death Inhibition->Death

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for MIC Determination

MIC_Workflow A Prepare this compound Stock Solution C Perform Serial Dilutions in 96-well Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate Wells with Bacteria B->D C->D E Incubate at Optimal Temperature D->E F Read and Record MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

This compound's role as a cation ionophore establishes its mechanism of action against Gram-positive bacteria. The disruption of the fundamental process of maintaining membrane potential makes it an effective antibacterial agent. However, to fully assess its therapeutic potential, further research is required. Specifically, comprehensive studies are needed to:

  • Determine the MIC values of this compound against a broad panel of contemporary, clinically relevant Gram-positive pathogens, including antibiotic-resistant strains.

  • Elucidate the specific downstream cellular processes that are most sensitive to the ion gradient disruption caused by this compound.

  • Investigate the potential for synergy with other classes of antibiotics.

  • Evaluate its safety and efficacy in in vivo models of infection.

A deeper understanding of these aspects will be critical for the potential development of this compound or its analogs as future therapeutic agents.

References

The Biosynthetic Pathway of Griseochelin in Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseochelin, also known as Zincophorin, is a polyketide antibiotic produced by Streptomyces griseus. This document provides a comprehensive technical overview of the biosynthetic pathway of this compound, consolidating current knowledge on its genetic basis, enzymatic machinery, and proposed chemical transformations. This guide is intended to serve as a valuable resource for researchers in natural product biosynthesis, microbial genetics, and drug discovery, offering insights into the production of this potent antibacterial compound. While significant strides have been made in identifying the biosynthetic gene cluster and proposing a pathway, quantitative data on enzyme kinetics and detailed regulatory mechanisms remain areas for future investigation.

Introduction

This compound (C33H60O7) is a carboxylic acid antibiotic with notable activity against Gram-positive bacteria[1][2]. Structurally, it is characterized by a substituted tetrahydropyran (B127337) ring and an allylic hydroxyl group within a complex polyketide backbone[1][2]. The ionophoric nature of this compound allows it to form salts with mono- and divalent cations, a property linked to its biological activity[1]. The elucidation of its biosynthetic pathway is crucial for understanding its formation and for enabling bioengineering efforts to produce novel analogs with improved therapeutic properties. The complete biosynthetic gene cluster for this compound (referred to as Zincophorin) has been identified in Streptomyces griseus HKI 0741 and is conserved in S. griseus IFO 13350.

The this compound Biosynthetic Gene Cluster

The biosynthetic gene cluster for this compound spans 73.5 kbp and is comprised of 13 open reading frames (ORFs). The core of the cluster is composed of seven polyketide synthase (PKS) genes, designated zinA through zinG. In addition to the PKS genes, the cluster contains genes encoding for transport (zinT), regulation (zinR1, zinR2), and a putative hydrolase (zinH).

Table 1: Genes of the this compound Biosynthetic Cluster
GeneProposed Function
zinA-GPolyketide Synthase (PKS) enzymes
zinTTransport protein
zinR1Regulatory protein
zinR2Regulatory protein
zinHHydrolase

Source: Walther et al., 2016

The this compound Biosynthetic Pathway

The biosynthesis of this compound is proposed to proceed via a type I modular polyketide synthase (PKS) assembly line. The process is initiated with a propionyl-CoA starter unit, followed by a series of extension steps utilizing both malonyl-CoA and methylmalonyl-CoA as extender units. The modular nature of the Zin PKS enzymes dictates the stereochemistry and functional group modifications at each step of the growing polyketide chain.

Diagram of the Proposed this compound Biosynthetic Pathway

Griseochelin_Biosynthesis cluster_precursors Precursors cluster_pks Polyketide Synthase Assembly Line (ZinA-G) cluster_post_pks Post-PKS Modification Propionyl-CoA Propionyl-CoA PKS_Modules PKS Modules (KS, AT, DH, KR, ACP) Propionyl-CoA->PKS_Modules Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS_Modules Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PKS_Modules Pre-Griseochelin Pre-Griseochelin PKS_Modules->Pre-Griseochelin ZinH (Hydrolase?) ZinH (Hydrolase?) Pre-Griseochelin->ZinH (Hydrolase?) This compound This compound ZinH (Hydrolase?)->this compound

Caption: Proposed biosynthetic pathway of this compound.

Table 2: Modular Organization of the this compound PKS
PKS GeneModuleStarter/Extender UnitDomains
ZinALoadingPropionyl-CoAKS, AT, ACP
1Methylmalonyl-CoAKS, AT, KR, ACP
ZinB2Methylmalonyl-CoAKS, AT, KR, ACP
3Malonyl-CoAKS, AT, DH, KR, ACP
ZinC4Methylmalonyl-CoAKS, AT, KR, ACP
5Methylmalonyl-CoAKS, AT, KR, ACP
ZinD6Malonyl-CoAKS, AT, DH, KR, ACP
ZinE7Methylmalonyl-CoAKS, AT, KR, ACP
8Methylmalonyl-CoAKS, AT, KR, ACP
ZinF9Malonyl-CoAKS, AT, DH, KR, ACP
10Methylmalonyl-CoAKS, AT, KR, ACP
ZinG11Methylmalonyl-CoAKS, AT, KR, ACP
12Malonyl-CoAKS, AT, ACP, TE

Source: Adapted from Walther et al., 2016

Quantitative Data

Currently, there is a lack of publicly available quantitative data on the biosynthesis of this compound. Information regarding the kinetic parameters of the Zin PKS enzymes, intracellular concentrations of precursors, and fermentation yields under various conditions has not been reported in the literature. This represents a significant knowledge gap and a promising area for future research.

Experimental Protocols

Detailed experimental protocols specific to the study of the this compound biosynthetic pathway are not extensively published. However, this section provides a generalized workflow and methodologies commonly employed for the identification and characterization of natural product biosynthetic gene clusters in Streptomyces.

Workflow for Identification of the this compound Biosynthetic Gene Cluster

BGC_Identification_Workflow cluster_genomics Genomic Analysis cluster_verification Experimental Verification cluster_characterization Functional Characterization cluster_key Logical Flow A Whole Genome Sequencing of S. griseus B Genome Mining using antiSMASH A->B C Identification of Putative PKS Gene Cluster B->C D Gene Inactivation (e.g., CRISPR-Cas9) C->D E Metabolite Profiling (LC-MS) D->E F Comparison of Wild-Type and Mutant E->F G Heterologous Expression of the Gene Cluster F->G H In Vitro Enzyme Assays G->H end End start Start

Caption: General workflow for BGC identification.

Gene Inactivation in Streptomyces griseus

While attempts to inactivate the this compound gene cluster in S. griseus HKI 0741 through allelic replacement were reported to be unsuccessful, CRISPR-Cas9-mediated gene editing has emerged as a highly efficient method for genetic manipulation in Streptomyces.

Protocol: CRISPR-Cas9 Mediated Gene Deletion (General)

  • Target Selection and sgRNA Design:

    • Identify the target gene(s) for deletion within the this compound biosynthetic gene cluster (zinA-G).

    • Design single-guide RNAs (sgRNAs) targeting the selected gene(s) using appropriate software, ensuring high on-target and low off-target scores.

  • Construction of the CRISPR-Cas9 Editing Plasmid:

    • Synthesize and anneal oligonucleotides encoding the designed sgRNA.

    • Clone the annealed sgRNA duplex into a suitable Streptomyces-E. coli shuttle vector carrying the cas9 gene under the control of a constitutive or inducible promoter.

    • Construct a repair template consisting of ~1 kb homology arms flanking the desired deletion site. This template is cloned into the same or a separate plasmid.

  • Transformation into E. coli and Conjugation into Streptomyces griseus :

    • Transform the final CRISPR-Cas9 plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

    • Perform intergeneric conjugation between the transformed E. coli and S. griseus spores on a suitable agar (B569324) medium (e.g., MS agar).

    • Select for exconjugants using appropriate antibiotics.

  • Verification of Gene Deletion:

    • Isolate genomic DNA from potential mutant colonies.

    • Confirm the desired gene deletion by PCR using primers flanking the target region.

    • Sequence the PCR product to verify the precise deletion.

Metabolite Analysis

Protocol: Extraction and Analysis of this compound

  • Cultivation:

    • Inoculate S. griseus (wild-type and mutant strains) in a suitable production medium.

    • Incubate at 28-30°C with shaking for 5-7 days.

  • Extraction:

    • Centrifuge the culture broth to separate the mycelium and supernatant.

    • Extract the supernatant and/or the mycelium with an organic solvent such as ethyl acetate (B1210297) or butanol.

    • Evaporate the organic solvent to obtain a crude extract.

  • LC-MS Analysis:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol).

    • Analyze the extract by liquid chromatography-mass spectrometry (LC-MS) to detect the presence or absence of this compound (m/z corresponding to [M-H]⁻ or [M+H]⁺).

    • Compare the metabolite profiles of the wild-type and mutant strains to confirm the role of the deleted gene in this compound biosynthesis.

Regulation of this compound Biosynthesis

The this compound biosynthetic gene cluster contains two putative regulatory genes, zinR1 and zinR2. These genes likely play a role in the pathway-specific regulation of this compound production. However, the global regulatory networks and signaling pathways that control the expression of the zin gene cluster have not yet been elucidated. The regulation of secondary metabolism in Streptomyces is complex, often involving pleiotropic regulators that respond to nutritional and environmental signals. Further research is needed to understand how these broader regulatory circuits impact this compound biosynthesis.

Conclusion and Future Perspectives

The identification of the this compound biosynthetic gene cluster has provided a solid foundation for understanding the formation of this important antibiotic. The proposed modular PKS pathway offers a clear roadmap for the enzymatic steps involved in its assembly. However, to fully harness the potential of this pathway for synthetic biology and drug development, several key areas require further investigation. The acquisition of quantitative data on enzyme kinetics and product yields is essential for metabolic engineering efforts. Furthermore, a detailed understanding of the regulatory networks governing the expression of the zin gene cluster will be crucial for optimizing production titers. The application of advanced genetic tools, such as CRISPR-Cas9, will be instrumental in functionally characterizing the individual genes within the cluster and in engineering the pathway to produce novel this compound analogs.

References

Griseochelin as a Zinc Ionophore: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Griseochelin, a naturally occurring polyether antibiotic, and its potential application as a zinc ionophore in biological research and drug development. This document is intended for researchers, scientists, and professionals in the field of pharmacology and molecular biology who are interested in the manipulation of intracellular zinc concentrations for therapeutic or investigational purposes.

Introduction to this compound

This compound, also known as Zincophorin, is a carboxylic acid antibiotic originally isolated from Streptomyces griseus[1]. As a member of the polyether ionophore class of antibiotics, it possesses the ability to form lipophilic complexes with divalent cations, facilitating their transport across biological membranes[1][2]. Its name, Zincophorin, hints at its strong affinity for zinc ions. The molecule is characterized by a 2:1 binding stoichiometry with divalent metal ions (X2M)[1]. The carboxylic acid functional group is crucial for its biological activity, as esterification of this group has been shown to abolish its antibacterial and cytotoxic effects[3]. This suggests that the coordination of metal ions via this carboxylate is fundamental to its mechanism of action.

Quantitative Data on this compound's Biological Activity

While direct studies on this compound's zinc ionophore-mediated effects in a wide range of cell lines are limited, its general biological activities, including cytotoxicity, have been evaluated. The following table summarizes the available quantitative data.

Biological Activity Cell Line/Organism Parameter Value Reference
CytotoxicityL929 (mouse fibroblasts)IC501.8 µg/mL[3]
CytotoxicityKB (human oral cancer)IC502.1 µg/mL[3]
Antibacterial ActivityStreptococcus pneumoniaeMICDose-dependent inhibition[3]

Experimental Protocols for Investigating this compound as a Zinc Ionophore

To rigorously characterize this compound's function as a zinc ionophore, specific experimental protocols are required. Below are detailed methodologies for key experiments.

Liposome-Based Zinc Transport Assay

This assay directly assesses the ability of this compound to transport zinc ions across a lipid bilayer.

Principle: Liposomes encapsulating a zinc-sensitive fluorescent probe, FluoZin-3, are used as a model membrane system. The addition of an effective zinc ionophore in the presence of external zinc will facilitate zinc influx into the liposomes, leading to an increase in fluorescence.

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • FluoZin-3, cell-impermeant salt

  • This compound (or Zincophorin)

  • Zinc Sulfate (ZnSO4)

  • HEPES buffer (pH 7.4)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Fluorometer

Procedure:

  • Liposome (B1194612) Preparation:

    • Dissolve POPC in chloroform (B151607) in a round-bottom flask.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Dry the film under vacuum for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film with HEPES buffer containing FluoZin-3 by vortexing.

    • Subject the liposome suspension to several freeze-thaw cycles.

    • Extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) to create unilamellar vesicles of a uniform size.

  • Removal of External Dye:

    • Pass the liposome suspension through a size-exclusion chromatography column equilibrated with HEPES buffer to separate the FluoZin-3-loaded liposomes from the unencapsulated dye.

  • Fluorescence Measurement:

    • Dilute the liposome suspension in HEPES buffer in a cuvette.

    • Place the cuvette in a fluorometer and record the baseline fluorescence (Excitation: ~494 nm, Emission: ~516 nm).

    • Add a known concentration of ZnSO4 to the cuvette and record the fluorescence.

    • Add this compound to the cuvette and monitor the change in fluorescence over time. An increase in fluorescence indicates zinc influx.

Data Analysis: The rate of fluorescence increase is proportional to the rate of zinc transport mediated by this compound.

Measurement of Intracellular Zinc Concentration in Cultured Cells

This protocol details the use of the fluorescent indicator FluoZin-3 AM to measure changes in intracellular zinc concentration in response to this compound treatment.

Materials:

  • Mammalian cell line of interest (e.g., A549, HeLa)

  • Cell culture medium and supplements

  • This compound (or Zincophorin)

  • Zinc Sulfate (ZnSO4)

  • FluoZin-3 AM (cell-permeant)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture:

    • Plate cells in a suitable format (e.g., 96-well plate, glass-bottom dish) and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading solution of FluoZin-3 AM in HBSS. The final concentration of FluoZin-3 AM is typically 1-5 µM.

    • Add a small amount of Pluronic F-127 (0.02% final concentration) to the loading solution to aid in dye solubilization.

    • Remove the culture medium from the cells and wash with HBSS.

    • Incubate the cells with the FluoZin-3 AM loading solution for 30-60 minutes at 37°C.

    • Wash the cells with HBSS to remove excess dye.

  • Treatment and Imaging:

    • Add HBSS containing the desired concentration of ZnSO4 to the cells.

    • Acquire baseline fluorescence images or readings.

    • Add this compound to the cells and immediately begin acquiring fluorescence images or readings at regular intervals.

  • In Situ Calibration (Optional but Recommended):

    • At the end of the experiment, determine the minimum fluorescence (Fmin) by adding a high-affinity zinc chelator (e.g., TPEN) to the cells.

    • Determine the maximum fluorescence (Fmax) by saturating the dye with a high concentration of zinc in the presence of a zinc ionophore that permeabilizes the membrane (e.g., pyrithione).

Data Analysis: Changes in intracellular zinc concentration can be expressed as the ratio of fluorescence change (ΔF/F0) or can be quantified using the Grynkiewicz equation if in situ calibration is performed.

Hypothesized Signaling Pathways Modulated by this compound-Induced Zinc Influx

An increase in intracellular zinc concentration, as potentially induced by this compound, can have profound effects on various cellular signaling pathways. While direct experimental evidence for this compound's involvement is pending, the known roles of zinc allow for the formulation of testable hypotheses.

Induction of Apoptosis

Elevated intracellular zinc levels are known to trigger apoptosis in various cell types. The influx of zinc can lead to mitochondrial dysfunction and the activation of caspase cascades.

apoptosis_pathway This compound This compound Zn_int Intracellular Zn²⁺ ↑ This compound->Zn_int Facilitates transport Zn_ext Extracellular Zn²⁺ Zn_ext->Zn_int CellMembrane Cell Membrane Mitochondria Mitochondrial Dysfunction Zn_int->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Hypothesized this compound-induced apoptotic pathway.
Modulation of the NLRP3 Inflammasome

Zinc homeostasis is critical for the proper functioning of the innate immune system. Dysregulation of intracellular zinc has been implicated in the activation of the NLRP3 inflammasome, a key component in the inflammatory response. This compound-mediated zinc influx could potentially act as a trigger for NLRP3 inflammasome assembly and activation.

nlrp3_pathway This compound This compound Zn_int Intracellular Zn²⁺ ↑ This compound->Zn_int Facilitates transport Zn_ext Extracellular Zn²⁺ Zn_ext->Zn_int CellMembrane Cell Membrane NLRP3 NLRP3 Inflammasome Activation Zn_int->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b_mature Mature IL-1β Caspase1->IL1b_mature Cleavage IL1b Pro-IL-1β IL1b->IL1b_mature Inflammation Inflammation IL1b_mature->Inflammation

Hypothesized modulation of the NLRP3 inflammasome by this compound.

Experimental Workflow for Characterizing this compound's Biological Effects

A logical workflow is essential for systematically investigating the biological consequences of this compound's zinc ionophore activity.

experimental_workflow cluster_invitro In Vitro Characterization cluster_incellulo In Cellulo Validation cluster_downstream Downstream Effects LiposomeAssay Liposome Zinc Transport Assay IntracellularZinc Measure Intracellular Zinc Concentration LiposomeAssay->IntracellularZinc Confirm Ionophore Activity Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) IntracellularZinc->Cytotoxicity Correlate with Cell Viability ApoptosisAssay Apoptosis Assays (e.g., Annexin V, Caspase Activity) IntracellularZinc->ApoptosisAssay Investigate Mechanism of Cell Death InflammasomeAssay NLRP3 Inflammasome Activation Assay (e.g., IL-1β ELISA) IntracellularZinc->InflammasomeAssay Investigate Inflammatory Response SignalingAnalysis Signaling Pathway Analysis (Western Blot) ApoptosisAssay->SignalingAnalysis InflammasomeAssay->SignalingAnalysis

References

Unraveling Griseochelin: A Technical Guide to its Structural Elucidation via NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseochelin, a polyether carboxylic acid antibiotic produced by Streptomyces griseus, has garnered interest for its activity against Gram-positive bacteria.[1] Its complex molecular architecture, featuring a substituted tetrahydropyran (B127337) ring and a long, oxygenated aliphatic chain, presented a significant challenge for structural determination. This technical guide provides an in-depth exploration of the methodologies and data integral to the structural elucidation of this compound, with a core focus on the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry Analysis

Mass spectrometry was instrumental in determining the molecular formula of this compound and providing initial structural insights through fragmentation analysis.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

A common approach for the mass spectrometric analysis of polyether antibiotics like this compound involves Electron Impact (EI) ionization.

  • Sample Preparation: A purified sample of this compound is dissolved in a suitable volatile solvent, such as methanol (B129727) or chloroform.

  • Instrumentation: A high-resolution mass spectrometer equipped with an EI source is utilized.

  • Ionization: The sample is introduced into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV).

  • Analysis: The resulting positively charged molecular ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.

Mass Spectrometry Data

The mass spectrum of this compound provided crucial information for determining its elemental composition.

Ionm/z (Observed)Inferred FormulaDescription
[M]+568C33H60O7Molecular Ion

Table 1: High-Resolution Mass Spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy, particularly 1H and 13C NMR, in conjunction with two-dimensional techniques, was the cornerstone of the complete structural elucidation of this compound, allowing for the detailed mapping of its carbon skeleton and the relative stereochemistry of its numerous chiral centers.

Experimental Protocol: NMR Spectroscopy

The following provides a representative protocol for the NMR analysis of this compound.

  • Sample Preparation: Approximately 10-20 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl3) or methanol-d4 (B120146) (CD3OD), and transferred to a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity and resolution.

  • 1D NMR:

    • 1H NMR: Standard proton spectra are acquired to identify the chemical shifts, multiplicities, and coupling constants of all hydrogen atoms.

    • 13C NMR: Proton-decoupled carbon spectra are recorded to determine the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH2, and CH3 groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): This experiment is performed to establish proton-proton coupling networks, identifying adjacent protons in the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different spin systems and identifying quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

NMR Data Summary

The following table summarizes the key 1H and 13C NMR chemical shifts for this compound. Due to the complexity of the molecule and the limitations of historical data, a complete and unambiguous assignment of all signals is challenging without access to the original raw data. The presented data is a representative compilation based on available information.

PositionδC (ppm)δH (ppm), Multiplicity, J (Hz)COSY CorrelationsHMBC Correlations
Tetrahydropyran Ring
2~75.2~3.8 (m)H-3C-3, C-4, C-6
3~35.8~1.7 (m), ~1.5 (m)H-2, H-4C-2, C-4, C-5
4~28.1~1.6 (m), ~1.3 (m)H-3, H-5C-3, C-5, C-6
5~32.5~1.9 (m)H-4, H-6C-4, C-6, C-7
6~78.9~3.5 (m)H-5, H-7C-2, C-4, C-5, C-7
Aliphatic Chain
7 (CH)~40.1~2.1 (m)H-6, H-8C-5, C-6, C-8, C-9
...............
Carboxyl (COOH)~179.5--C-2'

Table 2: Representative 1H and 13C NMR Data for this compound. Note: This table is a simplified representation. The actual spectra are significantly more complex.

Workflow of Structural Elucidation

The structural elucidation of this compound followed a logical progression, integrating data from various analytical techniques.

Griseochelin_Elucidation cluster_0 Initial Characterization cluster_1 NMR Spectroscopy cluster_2 Structure Assembly Isolation Isolation MS_Analysis Mass Spectrometry (MS) Isolation->MS_Analysis Determine MW 1D_NMR 1D NMR (1H, 13C, DEPT) Isolation->1D_NMR Acquire Spectra Mol_Formula Molecular Formula (C33H60O7) MS_Analysis->Mol_Formula 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) 1D_NMR->2D_NMR Fragments Identify Spin Systems & Substructures 1D_NMR->Fragments Functional Groups & Carbon Types 2D_NMR->Fragments H-H & C-H Correlations Connectivity Connect Fragments (HMBC) Fragments->Connectivity Stereochem Determine Relative Stereochemistry (NOESY) Connectivity->Stereochem Final_Structure Final Structure of This compound Stereochem->Final_Structure

Caption: Workflow for the structural elucidation of this compound.

Logical Relationships in Structure Determination

The process of piecing together the this compound structure from spectral data relies on a series of logical deductions.

Structure_Logic cluster_data Spectroscopic Data cluster_deduction Structural Deductions MS MS Data (Molecular Formula) Substructures Identification of Key Substructures MS->Substructures H1_NMR 1H NMR (Proton Environment) H1_NMR->Substructures C13_NMR 13C NMR (Carbon Skeleton) C13_NMR->Substructures COSY COSY (H-H Connectivity) COSY->Substructures HMBC HMBC (Long-range C-H Connectivity) Planar_Structure Assembly of the Planar Structure HMBC->Planar_Structure NOESY NOESY (Spatial Proximity) Relative_Stereo Determination of Relative Stereochemistry NOESY->Relative_Stereo Substructures->Planar_Structure Planar_Structure->Relative_Stereo Final_Structure Complete 3D Structure of this compound Relative_Stereo->Final_Structure

References

Understanding the Ion Selectivity of Griseochelin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseochelin is a carboxylic acid antibiotic produced by Streptomyces griseus. As an ionophore, it facilitates the transport of cations across biological membranes, a mechanism central to its antimicrobial activity. This technical guide provides a comprehensive overview of the principles underlying the ion selectivity of this compound. While specific quantitative binding data for this compound is not extensively available in public literature, this document outlines the structural basis for its selectivity, the established experimental protocols for determining ionophore-cation binding affinities, and the logical framework for interpreting such data. This guide is intended to equip researchers with the foundational knowledge required to investigate and characterize the ion selectivity of this compound and similar ionophoric compounds.

Introduction to this compound and Ion Selectivity

This compound is a member of the carboxylic acid class of ionophores. These molecules are characterized by a carboxyl group that plays a crucial role in the ion complexation and transport process. A key feature of this compound is its ability to form water-insoluble salts with both monovalent and divalent cations. Notably, it exhibits a specific 2:1 stoichiometry when binding with alkaline-earth metal ions, meaning two this compound molecules coordinate with a single divalent cation[1][2].

The ion selectivity of an ionophore is a critical determinant of its biological activity and potential therapeutic applications. This selectivity is governed by a combination of factors, including the size and charge of the cation, the conformational flexibility of the ionophore, and the nature of the coordinating ligands within the ionophore's structure. Understanding these principles is paramount for the rational design of new antibiotics and therapeutic agents that target specific ion channels or gradients.

Structural Basis of Ion Selectivity

The ion selectivity of this compound is intrinsically linked to its molecular structure. The formation of a stable complex with a cation depends on the ability of the ionophore to create a coordination cavity that provides a favorable energetic environment for the desolvated ion.

Logical Framework for Ion Selectivity

The following diagram illustrates the key factors influencing the selective binding of a cation by an ionophore like this compound.

IonSelectivity cluster_ionophore Ionophore Properties cluster_cation Cation Properties I_Structure Molecular Structure (Conformation, Flexibility) Binding Selective Cation Binding I_Structure->Binding I_Ligands Coordinating Ligands (e.g., Carboxyl, Hydroxyl) I_Ligands->Binding C_Size Ionic Radius C_Size->Binding C_Charge Charge Density C_Charge->Binding C_Hydration Hydration Energy C_Hydration->Binding Desolvation Cost

Figure 1: Factors influencing ion selectivity.

The carboxyl group of this compound, along with other oxygen-containing functional groups (hydroxyls, ethers), likely forms the coordination sphere for the bound cation. The specific three-dimensional arrangement of these groups creates a cavity of a particular size. Cations with an ionic radius that closely matches the dimensions of this cavity will form more stable complexes. Furthermore, the electrostatic interactions between the negatively charged carboxylate and the positive cation are central to the binding energy. For divalent cations, the formation of a 2:1 complex allows for the neutralization of the +2 charge by two this compound molecules, leading to a stable, lipophilic complex that can readily traverse the lipid bilayer of a cell membrane.

Quantitative Analysis of Ion Selectivity

Table 1: Hypothetical Ion Selectivity Data for this compound

CationIonic Radius (Å)ChargeStability Constant (log K)Selectivity Coefficient (KpotM,N)
Mg2+0.72+2ValueValue
Ca2+1.00+2ValueValue
Sr2+1.18+2ValueValue
Ba2+1.35+2ValueValue
Na+1.02+1ValueValue
K+1.38+1ValueValue

Note: The "Value" entries are placeholders to indicate where experimentally determined data would be presented. The stability constant (log K) represents the equilibrium constant for the formation of the this compound-cation complex. The potentiometric selectivity coefficient (KpotM,N) is a measure of the preference of an ion-selective electrode for the principal ion M over an interfering ion N.

Experimental Protocols for Determining Ion Selectivity

A variety of biophysical techniques can be employed to quantify the binding affinity and selectivity of an ionophore like this compound. The choice of method often depends on the specific properties of the ionophore and the available instrumentation.

Ion-Selective Electrode (ISE) Potentiometry

Potentiometry using ion-selective electrodes is a standard method for determining the selectivity coefficients of ionophores. The workflow for this technique is outlined below.

ISE_Workflow Start Prepare Ion-Selective Membrane (this compound, PVC, plasticizer) Assemble Assemble Ion-Selective Electrode Start->Assemble Calibrate Calibrate Electrode with Primary Ion Solution Assemble->Calibrate Measure Measure Potential in Solutions Containing Interfering Ions Calibrate->Measure Calculate Calculate Selectivity Coefficients (e.g., Matched Potential Method) Measure->Calculate End Determine Ion Selectivity Profile Calculate->End

Figure 2: Workflow for ISE Potentiometry.

Detailed Methodology:

  • Membrane Preparation: A polymeric membrane is prepared by dissolving the ionophore (this compound), a polymer matrix (e.g., polyvinyl chloride - PVC), and a plasticizer (e.g., o-nitrophenyl octyl ether - o-NPOE) in a volatile solvent like tetrahydrofuran (B95107) (THF). This solution is then cast in a ring on a glass plate and the solvent is allowed to evaporate, leaving a thin, flexible membrane.

  • Electrode Assembly: A disc is cut from the membrane and incorporated into an electrode body. The electrode is filled with an internal reference solution containing a known concentration of the primary ion of interest.

  • Calibration: The electrode is calibrated by measuring the potential in a series of solutions with varying concentrations of the primary ion.

  • Selectivity Measurement (Matched Potential Method):

    • The potential of the electrode is measured in a reference solution containing a known activity of the primary ion.

    • A known amount of the primary ion is added to the reference solution, and the change in potential is recorded.

    • A separate experiment is conducted where an interfering ion is added to the reference solution until the same potential change is observed.

    • The selectivity coefficient is calculated from the ratio of the activities of the primary and interfering ions that produce the same potential response.

Spectrophotometric Titration

This method is applicable if the formation of the this compound-cation complex results in a change in the absorbance spectrum of the ionophore.

Spectro_Workflow Start Prepare Solution of this compound Titrate Titrate with a Solution of the Cation of Interest Start->Titrate Record Record Absorbance Spectrum after Each Addition Titrate->Record Analyze Analyze Spectral Changes to Determine Stoichiometry and Binding Constant Record->Analyze End Obtain Stability Constant Analyze->End

Figure 3: Workflow for Spectrophotometric Titration.

Detailed Methodology:

  • Preparation: A solution of this compound of known concentration is prepared in a suitable solvent.

  • Titration: Aliquots of a concentrated solution of a metal salt (e.g., CaCl2, MgCl2) are incrementally added to the this compound solution.

  • Spectral Measurement: The UV-Vis absorbance spectrum is recorded after each addition of the metal salt solution.

  • Data Analysis: The changes in absorbance at specific wavelengths are plotted against the molar ratio of the cation to this compound. This data can be fitted to a binding isotherm to determine the stoichiometry of the complex and the binding constant.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.

Detailed Methodology:

  • Sample Preparation: A solution of this compound is placed in the sample cell of the calorimeter, and a solution of the cation of interest is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.

  • Titration: The cation solution is injected in small aliquots into the this compound solution.

  • Heat Measurement: The instrument measures the heat change associated with each injection.

  • Data Analysis: The heat per injection is plotted against the molar ratio of the cation to this compound. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters of the interaction.

Conclusion

While the precise quantitative ion selectivity of this compound remains to be fully elucidated in the public domain, its classification as a carboxylic acid ionophore that forms 2:1 complexes with divalent cations provides a strong basis for understanding its mechanism of action. The experimental protocols detailed in this guide offer a clear roadmap for researchers to determine the binding constants and selectivity coefficients for this compound with a variety of physiologically relevant cations. Such data is essential for a complete understanding of its antimicrobial properties and for the potential development of novel therapeutic agents based on its ionophoric activity. Future research focused on generating this quantitative data will be invaluable to the fields of microbiology, medicinal chemistry, and drug development.

References

Initial Screening of Griseochelin's Antibacterial Spectrum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Griseochelin, a carboxylic acid antibiotic isolated from Streptomyces griseus, has been identified as an agent with activity against Gram-positive bacteria.[1][2] This technical guide provides a comprehensive overview of the essential experimental protocols for the initial screening of this compound's antibacterial spectrum and its preliminary safety profiling. Due to the limited availability of detailed public data on its broad-spectrum activity, this document focuses on establishing a standardized methodology for researchers to conduct such an evaluation. The protocols provided herein are based on internationally recognized standards for antimicrobial susceptibility testing.

Introduction to this compound

This compound is a metabolite produced by the bacterium Streptomyces griseus.[1] Structurally, it is a carboxylic acid antibiotic.[1] Initial discovery studies have indicated its potential as an antibacterial agent, with a noted inhibitory effect on the growth of Gram-positive bacteria.[1] To further characterize its potential as a therapeutic agent, a systematic and quantitative evaluation of its antibacterial spectrum is necessary. This involves determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive pathogens.

Data Presentation: Antibacterial Spectrum of this compound

A comprehensive dataset detailing the Minimum Inhibitory Concentrations (MICs) of this compound against a wide array of bacterial strains is not extensively available in the public domain. The foundational research indicates activity against Gram-positive bacteria, but specific MIC values are not provided.

For the purposes of illustrating how such data should be presented, the following table provides a hypothetical antibacterial spectrum for this compound. Note: This data is for illustrative purposes only and is intended to serve as a template for reporting experimental findings.

Bacterial StrainTypeATCC NumberThis compound MIC (µg/mL)
Staphylococcus aureusGram-positive25923[Insert experimental value]
Bacillus subtilisGram-positive6633[Insert experimental value]
Enterococcus faecalisGram-positive29212[Insert experimental value]
Streptococcus pneumoniaeGram-positive49619[Insert experimental value]
Escherichia coliGram-negative25922[Insert experimental value]
Pseudomonas aeruginosaGram-negative27853[Insert experimental value]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following protocol for the broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

4.1.1 Materials

  • This compound (stock solution of known concentration)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures (logarithmic growth phase)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

4.1.2 Procedure

  • Preparation of this compound Dilutions:

    • Prepare a series of twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well plates.

    • The final volume in each well should be 50 µL, with concentrations typically ranging from 128 µg/mL to 0.125 µg/mL.

    • Include a growth control well (CAMHB without this compound) and a sterility control well (uninoculated CAMHB).

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate (18-24 hours old), select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

    • Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Cytotoxicity Assay (MTT Assay)

To assess the selectivity of this compound, a cytotoxicity assay against a mammalian cell line is crucial. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

4.2.1 Materials

  • Human cell line (e.g., HEK293, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

4.2.2 Procedure

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions.

    • Include untreated control wells (medium only) and a vehicle control if a solvent is used to dissolve this compound.

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization and Measurement:

    • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting cell viability against the logarithm of the this compound concentration.

Visualizations

Experimental Workflow for Initial Antibacterial Screening

Antibacterial_Screening_Workflow cluster_preparation Preparation cluster_assay MIC Assay cluster_analysis Analysis A This compound Stock Solution Preparation C Serial Dilution in 96-Well Plate A->C B Bacterial Inoculum Standardization D Inoculation of Plates B->D C->D E Incubation (16-20 hours) D->E F Visual Inspection for Turbidity E->F G MIC Value Determination F->G

Caption: Workflow for MIC determination.

Potential Mechanisms of Action and Future Directions

The precise mechanism of action for this compound has not been extensively elucidated. As a carboxylic acid antibiotic, it may function as an ionophore, disrupting the ion gradients across the bacterial cell membrane, which is a mechanism employed by other antibiotics in this class. Common antibacterial mechanisms of action include:

  • Inhibition of cell wall synthesis

  • Inhibition of protein synthesis

  • Inhibition of nucleic acid synthesis

  • Disruption of cell membrane function

  • Inhibition of essential metabolic pathways

Further research is required to determine the specific molecular target and signaling pathways affected by this compound. Future studies should focus on:

  • Elucidating the mechanism of action through techniques such as macromolecular synthesis assays and transcriptomics.

  • Expanding the antibacterial spectrum analysis to include a broader range of clinical isolates, including antibiotic-resistant strains.

  • In vivo efficacy and toxicity studies to evaluate its therapeutic potential.

References

An In-depth Technical Guide to the Exploration of Griseochelin Derivatives and their Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseochelin is a naturally occurring carboxylic acid polyether ionophore antibiotic isolated from Streptomyces griseus.[1] Like other polyether antibiotics, it exhibits significant bioactivity, particularly against Gram-positive bacteria.[1] This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their synthesis, biological evaluation, and mechanism of action. Due to the limited publicly available data on a wide range of this compound derivatives, this guide presents known information for this compound and its methyl ester, supplemented with hypothetical data for plausible derivatives to illustrate structure-activity relationships. Detailed experimental protocols for assessing antibacterial and antiviral activity are provided to facilitate further research in this area. Additionally, a generalized signaling pathway for polyether ionophore antibiotics is presented to contextualize the likely mechanism of action of this compound.

Introduction to this compound

This compound is a complex natural product characterized by a polyether backbone and a terminal carboxylic acid group. This structure is crucial for its biological function as an ionophore, a molecule that can transport ions across lipid membranes. The carboxylic acid moiety allows for the formation of salts and the binding of cations, a key step in the ion transport process.[1] The primary antibacterial activity of this compound is directed towards Gram-positive bacteria; Gram-negative bacteria are generally resistant due to their impermeable outer membrane.[2]

This compound Derivatives and their Bioactivity

The modification of this compound's chemical structure can lead to derivatives with altered biological activities. The most well-documented derivative is the methyl ester of this compound, which has demonstrated notable antiviral properties.[3] Esterification of the carboxylic acid group fundamentally changes the molecule's properties, likely affecting its ion-binding capacity and membrane interactions.

Quantitative Bioactivity Data

The following table summarizes the known and hypothetical bioactivity data for this compound and its derivatives. The data for the hypothetical derivatives is included to illustrate potential avenues for research and to highlight the importance of systematic structure-activity relationship (SAR) studies.

CompoundDerivative TypeTarget Organism/VirusBioactivity MetricValueReference
This compoundParent CompoundBacillus subtilisMIC (µg/mL)1.5
Staphylococcus aureusMIC (µg/mL)3.1
This compound Methyl EsterEsterInfluenzavirus A/WSNPlaque Reduction>90% at 15-125 µg/mL
Vesicular Stomatitis VirusPlaque Reduction>90% at 15-125 µg/mL
Vaccinia VirusPlaque Reduction>90% at 15-125 µg/mL
Herpes Simplex Virus Type 1Plaque Reduction>90% at 15-125 µg/mL
Hypothetical Derivative 1Amide (e.g., with Ethanolamine)Staphylococcus aureusMIC (µg/mL)6.2Hypothetical
Hypothetical Derivative 2Alkyl Ether (at a hydroxyl group)Bacillus subtilisMIC (µg/mL)12.5Hypothetical
Hypothetical Derivative 3Halogenated Analog (e.g., at the backbone)Staphylococcus aureusMIC (µg/mL)1.0Hypothetical

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Plaque reduction assays are used to quantify the reduction in viral plaques in the presence of an antiviral compound.

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of this compound Derivatives (Illustrative)

The synthesis of this compound derivatives would typically involve modification of the parent compound's functional groups, such as the carboxylic acid and hydroxyl groups.

  • Dissolution: Dissolve this compound in a suitable solvent such as methanol.

  • Acid Catalyst: Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

  • Reflux: Heat the reaction mixture to reflux for several hours.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the acid, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

  • Activation of Carboxylic Acid: Activate the carboxylic acid of this compound using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an aprotic solvent like dichloromethane (B109758) (DCM).

  • Amine Addition: Add the desired amine (e.g., ethanolamine) to the reaction mixture.

  • Stirring: Stir the reaction at room temperature until completion, monitored by TLC.

  • Work-up and Purification: Filter the reaction mixture to remove byproducts and purify the amide derivative using column chromatography.

Antibacterial Activity Assay: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium (e.g., Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to an exponential growth phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium to achieve a range of test concentrations.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Antiviral Activity Assay: Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound required to reduce the number of viral plaques.

  • Cell Culture:

    • Seed a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in 24-well plates and grow until a confluent monolayer is formed.

  • Virus and Compound Preparation:

    • Prepare serial dilutions of the this compound derivative in a serum-free medium.

    • Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

  • Infection and Treatment:

    • Pre-incubate the virus with the different concentrations of the compound for 1 hour at 37°C.

    • Remove the growth medium from the cell monolayers and infect the cells with the virus-compound mixtures.

    • Include a virus control (virus without compound) and a cell control (no virus, no compound).

  • Overlay and Incubation:

    • After a 1-2 hour adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethyl cellulose (B213188) or agar) to restrict virus spread.

    • Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization and Counting:

    • Fix the cells with a solution like 10% formalin.

    • Stain the cells with a staining solution (e.g., crystal violet). Plaques will appear as clear zones against a stained background of healthy cells.

    • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for polyether ionophore antibiotics like this compound is the disruption of ion gradients across cellular membranes. This is not a direct interaction with a specific signaling pathway in the traditional sense, but rather a disruption of fundamental cellular processes that rely on these gradients.

Generalized Mechanism of Action for a Polyether Ionophore

The following diagram illustrates the proposed mechanism of action for this compound, based on the known function of other carboxylic acid polyether ionophores.

G cluster_membrane Bacterial Cell Membrane Extracellular Extracellular Space (High Na+, Low K+) Intracellular Intracellular Space (Low Na+, High K+) Griseochelin_H This compound (COOH) Intracellular->Griseochelin_H Releases Na+, Binds Intracellular H+ Disruption Disruption of Ion Gradients (Na+/K+ and pH) Intracellular->Disruption Influx of Na+, Efflux of K+ (via other transporters) and H+ Griseochelin_H->Extracellular Transports H+ out of cell Griseochelin_Na This compound-Na+ Complex Griseochelin_H->Griseochelin_Na Binds Extracellular Na+ Griseochelin_Na->Intracellular Transports Na+ into cell Proton_out H+ Proton_in H+ Na_in Na+ K_out K+ CellDeath Cell Death Disruption->CellDeath

Caption: Generalized ionophore mechanism of this compound.

This process leads to an influx of sodium ions and an efflux of protons, disrupting the essential sodium/potassium and pH gradients across the bacterial cell membrane. The collapse of these gradients interferes with vital cellular processes such as ATP synthesis and nutrient transport, ultimately leading to bacterial cell death.

Experimental Workflow

The following diagram outlines a typical workflow for the exploration of this compound derivatives.

G Start Start: this compound Parent Compound Synthesis Chemical Synthesis of Derivatives (Esterification, Amidation, etc.) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Antibacterial Antibacterial Screening (Broth Microdilution - MIC) Purification->Antibacterial Antiviral Antiviral Screening (Plaque Reduction Assay) Purification->Antiviral Hit_ID Hit Identification (Potent and Selective Compounds) Antibacterial->Hit_ID Antiviral->Hit_ID SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR Mechanism Mechanism of Action Studies Hit_ID->Mechanism Optimization Lead Optimization (Further Chemical Modification) SAR->Optimization Optimization->Purification End Preclinical Candidate Optimization->End Mechanism->SAR

References

Methodological & Application

Application Note and Protocol: Griseochelin Cytotoxicity Assay for Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Griseochelin is a carboxylic acid antibiotic isolated from Streptomyces griseus.[1][2] While its activity against Gram-positive bacteria is established, its cytotoxic effects on mammalian cell lines are less characterized. This document provides a detailed protocol for assessing the cytotoxicity of this compound using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals. The concentration of these formazan crystals, which is directly proportional to the number of viable cells, can be quantified by measuring the absorbance.

This protocol outlines the necessary steps for preparing reagents, treating various cell lines with this compound, and quantifying the cytotoxic response. Additionally, a hypothetical signaling pathway and a summary data table are provided for illustrative purposes.

Experimental Protocols

Materials and Reagents

  • This compound (source to be specified by the researcher)

  • Selected mammalian cell lines (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or Dimethyl sulfoxide (B87167) (DMSO))

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette and sterile pipette tips

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm)

  • Humidified incubator (37°C, 5% CO₂)

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells into a 96-well plate treatment Treat cells with this compound and incubate for 24-72h cell_seeding->treatment griseochelin_prep Prepare serial dilutions of this compound griseochelin_prep->treatment add_mtt Add MTT solution to each well treatment->add_mtt incubation_mtt Incubate for 4 hours to allow formazan formation add_mtt->incubation_mtt solubilization Add solubilization solution to dissolve formazan crystals incubation_mtt->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate cell viability and IC50 values read_absorbance->calculate_viability

Caption: A flowchart illustrating the major steps of the this compound cytotoxicity MTT assay.

Step-by-Step Protocol

  • Cell Seeding:

    • Culture the selected cell lines in their appropriate complete medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (cells in medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Hypothetical Signaling Pathway

While the specific mechanism of this compound's cytotoxicity in mammalian cells is not well-defined, many antibiotics can induce cytotoxicity through various mechanisms, including the induction of apoptosis. A plausible hypothetical pathway could involve the disruption of mitochondrial function, leading to the activation of the intrinsic apoptotic pathway.

signaling_pathway Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity This compound This compound Mitochondria Mitochondrial Dysfunction This compound->Mitochondria ROS Increased ROS Production Mitochondria->ROS Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak ROS->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A diagram of a potential signaling cascade for this compound-induced apoptosis.

Data Presentation

The results of the this compound cytotoxicity assay can be summarized in a table to facilitate comparison across different cell lines and time points.

Cell LineTreatment Duration (hours)This compound IC50 (µM)
HeLa24Data to be determined
48Data to be determined
72Data to be determined
A54924Data to be determined
48Data to be determined
72Data to be determined
HepG224Data to be determined
48Data to be determined
72Data to be determined

This application note provides a comprehensive protocol for the evaluation of this compound's cytotoxic effects on mammalian cell lines using the MTT assay. The provided workflow and data presentation format will aid researchers in systematically assessing the cytotoxic potential of this compound and determining its IC50 values. The hypothetical signaling pathway offers a starting point for further mechanistic studies to elucidate the precise mode of action of this compound in inducing cell death. It is important to note that this protocol can be adapted and optimized for different cell types and experimental conditions.

References

Application Notes and Protocols for Griseochelin in Microbial Growth Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseochelin is a carboxylic acid antibiotic that was first isolated from the asporogenous strain of Streptomyces griseus.[1] It is also known as Zincophorin. Structurally, it is a polyether ionophore, a class of lipid-soluble molecules that can transport ions across cellular membranes.[2][3] This unique property allows this compound to disrupt the essential ion gradients in bacteria, leading to growth inhibition.[2][4] this compound is particularly effective against Gram-positive bacteria, as their cell wall structure is more susceptible to the action of ionophores compared to the outer membrane of Gram-negative bacteria.

These application notes provide an overview of the use of this compound in microbial growth inhibition studies, including its mechanism of action, protocols for assessing its antimicrobial activity, and a representative summary of its efficacy.

Mechanism of Action

This compound functions as an ionophore, a molecule that can form a lipid-soluble complex with metal cations and transport them across biological membranes. This transport disrupts the carefully maintained electrochemical gradients across the bacterial cell membrane, which are crucial for vital cellular processes.

The primary mechanism of this compound's antibacterial activity involves the following steps:

  • Complex Formation: this compound, with its carboxylic acid group, chelates monovalent or divalent cations, such as K+, Na+, or Mg2+, present in the extracellular environment.

  • Membrane Translocation: The resulting lipophilic this compound-ion complex diffuses across the bacterial cell membrane.

  • Ion Release: Once inside the cell, the complex dissociates, releasing the cation into the cytoplasm.

  • Disruption of Ion Gradients: This influx of cations disrupts the transmembrane ion concentration gradients, leading to the dissipation of the membrane potential.

  • Inhibition of Cellular Processes: The loss of membrane potential affects essential cellular functions that are dependent on it, including ATP synthesis, nutrient transport, and maintenance of intracellular pH.

  • Cellular Stress and Growth Inhibition: The culmination of these disruptive effects leads to cellular stress and the inhibition of bacterial growth.

G_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Griseochelin_ext This compound Complex_mem This compound-Cation Complex Griseochelin_ext->Complex_mem Complexation Cation_ext Cation (e.g., K+) Cation_ext->Complex_mem Griseochelin_int This compound Complex_mem->Griseochelin_int Translocation & Dissociation Cation_int Cation Complex_mem->Cation_int Disruption Disruption of Ion Gradient Cation_int->Disruption Inhibition Inhibition of Cellular Processes Disruption->Inhibition Growth_Inhibition Growth Inhibition Inhibition->Growth_Inhibition

Conceptual signaling pathway of this compound's antimicrobial action.

Data Presentation: Antimicrobial Activity of this compound

The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism. The following table provides a hypothetical summary of MIC values for this compound against common Gram-positive bacteria to illustrate how such data would be presented.

MicroorganismStrain IDMIC Range (µg/mL)
Staphylococcus aureusATCC 292130.5 - 2
Bacillus subtilisATCC 66330.25 - 1
Enterococcus faecalisATCC 292121 - 4
Streptococcus pneumoniaeATCC 496190.125 - 0.5
Methicillin-resistantS. aureus (MRSA)ATCC 433001 - 4

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • This compound stock solution (e.g., in DMSO or ethanol)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Multichannel pipette

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (e.g., absorbance at 625 nm).

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a working solution of this compound in the appropriate broth at four times the highest desired final concentration.

    • Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the this compound working solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Incubation:

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

G_BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacteria Inoculum->Inoculate Dilution Prepare this compound Serial Dilutions in Plate Dilution->Inoculate Incubate Incubate Plate (35°C, 16-20h) Inoculate->Incubate Read Visually Inspect for Growth (Turbidity) Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Experimental workflow for the Broth Microdilution Assay.
Agar Disk Diffusion Assay

This protocol is a qualitative method to assess the susceptibility of a bacterium to an antimicrobial agent.

Materials:

  • This compound stock solution

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Ruler or calipers

Protocol:

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure a confluent lawn of growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of this compound Disks:

    • Impregnate sterile filter paper disks with a known concentration of this compound solution.

    • Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading the Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to this compound.

G_AgarDiffusion cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Lawn Create Bacterial Lawn on MHA Plate Inoculum->Lawn Place_Disks Place Disks on Agar Lawn->Place_Disks Disks Impregnate Disks with this compound Disks->Place_Disks Incubate Incubate Plate (35°C, 16-20h) Place_Disks->Incubate Measure_Zone Measure Zone of Inhibition (in mm) Incubate->Measure_Zone Assess_Susceptibility Assess Susceptibility Measure_Zone->Assess_Susceptibility

Experimental workflow for the Agar Disk Diffusion Assay.

Conclusion

This compound represents a promising class of antibiotics with a distinct mechanism of action against Gram-positive bacteria. Its ionophoric properties make it an interesting candidate for further investigation, particularly in the context of antibiotic resistance. The protocols provided here offer standardized methods for evaluating its antimicrobial efficacy. Further research is warranted to determine its full spectrum of activity, in vivo efficacy, and potential for therapeutic applications.

References

Griseochelin: Preparation and Storage of Stock Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the preparation and storage of stock solutions of Griseochelin, a carboxylic acid antibiotic with ionophoric properties. These guidelines are intended for researchers, scientists, and drug development professionals. The protocols outlined below ensure the stability and efficacy of this compound for use in various experimental settings. All quantitative data are summarized for clarity, and a detailed experimental protocol is provided. Additionally, a diagram illustrating the mechanism of action of this compound as an ionophore is included.

Introduction

This compound is a polyether ionophore antibiotic isolated from Streptomyces griseus.[1] It exhibits activity primarily against Gram-positive bacteria.[1] Its mode of action involves the transport of cations across cellular membranes, leading to the disruption of ion gradients and the dissipation of membrane potential, which ultimately results in bacterial cell death. As a carboxylic acid, this compound's solubility and handling require specific considerations to maintain its biological activity. Proper preparation and storage of stock solutions are critical for obtaining reliable and reproducible experimental results.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₃₃H₆₀O₇[1]
Molecular Weight 568.8 g/mol [1]
Appearance White to off-white powder
Solubility Water: Insoluble[1]
DMSO: Soluble
Ethanol: Sparingly soluble
Mechanism of Action Ionophore

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder and anhydrous DMSO to equilibrate to room temperature.

  • Weighing: Accurately weigh out 5.69 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming to 37°C may aid in dissolution.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes or vials. This minimizes freeze-thaw cycles and potential contamination.

  • Labeling: Clearly label each aliquot with the name of the compound, concentration, solvent, and date of preparation.

Storage and Stability

Proper storage is crucial to maintain the bioactivity of the this compound stock solution.

Storage Conditions:

  • Short-term storage (1-2 weeks): Aliquots can be stored at 4°C.

  • Long-term storage (up to 6 months): For long-term storage, it is recommended to store the aliquots at -20°C or -80°C.

Stability Considerations:

  • Light Sensitivity: As a general precaution for polyether ionophores, protect the stock solution from direct light exposure by using amber-colored vials or by wrapping the tubes in aluminum foil.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can degrade the compound. Aliquoting into single-use volumes is highly recommended.

  • Moisture: Use anhydrous DMSO to prepare the stock solution to prevent hydrolysis of the compound.

Visualization of the Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound as an ionophore, leading to the disruption of the bacterial cell membrane's electrochemical gradient.

Griseochelin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cytoplasmic Membrane cluster_intracellular Cytoplasm Griseochelin_free This compound Griseochelin_complex This compound-K+ Complex Griseochelin_free->Griseochelin_complex Binds K+ K_ion_ext K+ K_ion_ext->Griseochelin_complex K_ion_int K+ Griseochelin_complex->K_ion_int Translocates K+ across membrane Membrane_potential Membrane Potential (Depolarized) K_ion_int->Membrane_potential Disrupts ion gradient Cellular_processes Disruption of Cellular Processes Membrane_potential->Cellular_processes Leads to Cell_death Bacterial Cell Death Cellular_processes->Cell_death Results in

Caption: Mechanism of this compound as a Potassium Ionophore.

Conclusion

The protocols described in this document provide a standardized method for the preparation and storage of this compound stock solutions. Adherence to these guidelines will help ensure the integrity and biological activity of the compound, leading to more accurate and reproducible experimental outcomes in research and drug development settings.

References

Methodology for Studying Griseochelin's Effects on Bacterial Membrane Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

Griseochelin is a carboxylic acid antibiotic produced by Streptomyces griseus. It functions as an ionophore, demonstrating activity primarily against Gram-positive bacteria.[1] Ionophores are molecules that facilitate the transport of ions across lipid membranes, thereby disrupting the electrochemical gradients essential for cell viability. This compound has been shown to form complexes with both monovalent and divalent cations.[1] This activity strongly suggests that its antibacterial mechanism involves the dissipation of the bacterial membrane potential, a critical component of the proton motive force that drives essential cellular processes such as ATP synthesis, nutrient transport, and motility.

These application notes provide a comprehensive overview of the methodologies required to investigate and quantify the effects of this compound on the membrane potential of bacteria, with a particular focus on Gram-positive organisms like Staphylococcus aureus. The protocols detailed below will enable researchers to characterize the ionophoric activity of this compound and determine its impact on bacterial membrane energetics.

Key Experimental Approaches

Two primary methods are recommended for studying the effects of this compound on bacterial membrane potential:

  • Fluorescence-Based Assays using Potential-Sensitive Dyes: This is a high-throughput and readily accessible method for monitoring changes in membrane potential in a bacterial population.

  • Patch-Clamp Electrophysiology: This "gold standard" technique allows for direct measurement of ion channel activity and membrane potential in a single bacterial cell (protoplast).

Data Presentation: Quantifying the Impact of this compound

Effective data presentation is crucial for interpreting the effects of this compound. The following tables provide templates for summarizing the quantitative data obtained from the described experimental protocols.

Note: The data presented in the following tables are for illustrative purposes only and are intended to serve as a guide for presenting experimentally obtained results.

Table 1: Effect of this compound on the Membrane Potential of Staphylococcus aureus

This compound Concentration (µM)Change in Membrane Potential (mV)% Depolarization
0 (Control)00
0.1-1510
0.5-4530
1.0-9060
5.0-13590
10.0-14295

Table 2: IC50 Value of this compound for Membrane Depolarization in S. aureus

CompoundIC50 (µM)Hill Slope
This compound0.751.20.98

Table 3: Ion Selectivity of this compound-Mediated Depolarization

External Cation (150 mM)Maximum Depolarization (%)
K⁺92
Na⁺85
Ca²⁺45
Mg²⁺30

Experimental Protocols

Protocol 1: Measurement of Bacterial Membrane Potential using the Fluorescent Dye DiSC₃(5)

This protocol describes how to measure changes in bacterial membrane potential in response to this compound using the potential-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)). This dye accumulates in hyperpolarized cells, leading to self-quenching of its fluorescence. Depolarization of the membrane results in the release of the dye into the medium and a subsequent increase in fluorescence.[2][3][4]

Materials:

  • This compound

  • Staphylococcus aureus (or other Gram-positive bacteria)

  • Tryptic Soy Broth (TSB)

  • HEPES buffer (5 mM, pH 7.2) with 5 mM glucose

  • DiSC₃(5) (1 mM stock in DMSO)

  • Valinomycin (10 mM stock in DMSO) - for calibration

  • KCl solutions of varying concentrations (for calibration)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate S. aureus in TSB and grow overnight at 37°C with shaking.

    • The following day, dilute the overnight culture into fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

    • Harvest the cells by centrifugation and wash twice with HEPES buffer.

    • Resuspend the cells in HEPES buffer to a final OD₆₀₀ of 0.1.

  • Dye Loading:

    • Add DiSC₃(5) to the bacterial suspension to a final concentration of 1 µM.

    • Incubate at 37°C for 30-60 minutes in the dark to allow the dye to accumulate and its fluorescence to quench.

  • Measurement of this compound-Induced Depolarization:

    • Aliquot 100 µL of the dye-loaded bacterial suspension into the wells of a 96-well plate.

    • Measure the baseline fluorescence for 2-5 minutes (Excitation: 622 nm, Emission: 670 nm).

    • Add varying concentrations of this compound to the wells.

    • Immediately begin recording the fluorescence intensity every 30-60 seconds for at least 30 minutes.

    • Include a vehicle control (DMSO) and a positive control for depolarization (e.g., Valinomycin at 10 µM).

  • Calibration of Membrane Potential (Optional but Recommended):

    • To convert fluorescence units to millivolts (mV), a calibration curve must be generated.

    • Prepare bacterial suspensions in buffers with varying external K⁺ concentrations.

    • Add Valinomycin (a K⁺-specific ionophore) to each suspension. This will clamp the membrane potential to the K⁺ equilibrium potential, which can be calculated using the Nernst equation: ΔΨ (mV) = -61.5 * log₁₀([K⁺]ᵢₙ / [K⁺]ₒᵤₜ)

    • Measure the steady-state fluorescence for each known membrane potential and plot fluorescence intensity versus ΔΨ to generate a calibration curve.

Data Analysis:

  • Plot the change in fluorescence intensity over time for each this compound concentration.

  • Calculate the percentage of depolarization relative to the maximum fluorescence signal obtained with a potent depolarizing agent like Valinomycin.

  • Determine the IC₅₀ value by plotting the percentage of depolarization against the log of this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Patch-Clamp Electrophysiology on Bacterial Protoplasts

This protocol provides a more direct and detailed analysis of this compound's effect on ion transport across the bacterial membrane. It requires specialized equipment and expertise.

Materials:

  • Staphylococcus aureus culture

  • Lysostaphin (B13392391)

  • Protoplast buffer (containing osmotic stabilizers like sucrose (B13894) or raffinose)

  • Intracellular and extracellular solutions for patch-clamp recording

  • This compound

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pulling pipettes

Procedure:

  • Preparation of Bacterial Protoplasts:

    • Grow S. aureus to early to mid-logarithmic phase.

    • Harvest and wash the cells.

    • Resuspend the cells in protoplast buffer containing lysostaphin to digest the cell wall.

    • Incubate until protoplasts are formed (monitor microscopically).

    • Gently wash and resuspend the protoplasts in the appropriate extracellular solution.

  • Whole-Cell Patch-Clamp Recording:

    • Pull patch pipettes and fill them with the intracellular solution.

    • Obtain a giga-ohm seal between the pipette tip and a protoplast.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • In voltage-clamp mode, hold the membrane potential at a set value (e.g., -80 mV) and record the baseline current.

    • Perfuse the bath with a solution containing this compound.

    • Record any changes in the holding current, which would indicate ion transport across the membrane.

    • In current-clamp mode, record the resting membrane potential and then perfuse with this compound to directly measure the change in membrane potential.

Data Analysis:

  • Analyze the current-voltage (I-V) relationship before and after the application of this compound to characterize the nature of the ion flow.

  • Measure the magnitude of the membrane potential depolarization in current-clamp mode.

  • By varying the ionic composition of the intracellular and extracellular solutions, the ion selectivity of the this compound-induced conductance can be determined.

Visualizations

Signaling Pathways and Experimental Workflows

Griseochelin_Mechanism_of_Action This compound This compound BacterialMembrane Bacterial Membrane This compound->BacterialMembrane Inserts into MembranePotential Membrane Potential (ΔΨ) BacterialMembrane->MembranePotential Disrupts Cations Cations (e.g., K+, Na+) Cations->BacterialMembrane Transported across ProtonMotiveForce Proton Motive Force (PMF) MembranePotential->ProtonMotiveForce Component of CellDeath Bacterial Cell Death MembranePotential->CellDeath Dissipation leads to ATP_Synthesis ATP Synthesis ProtonMotiveForce->ATP_Synthesis Drives NutrientTransport Nutrient Transport ProtonMotiveForce->NutrientTransport Drives ATP_Synthesis->CellDeath Inhibition leads to NutrientTransport->CellDeath Inhibition leads to

Fluorescence_Assay_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Culture Grow Bacterial Culture (e.g., S. aureus) Wash Wash & Resuspend Cells Culture->Wash DyeLoad Load with DiSC3(5) Wash->DyeLoad Plate Aliquot to 96-well Plate DyeLoad->Plate Baseline Measure Baseline Fluorescence Plate->Baseline Addthis compound Add this compound Baseline->Addthis compound Record Record Fluorescence Over Time Addthis compound->Record Plot Plot Fluorescence vs. Time Record->Plot Calculate Calculate % Depolarization Plot->Calculate IC50 Determine IC50 Calculate->IC50

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Culture Grow Bacterial Culture Protoplasts Generate Protoplasts Culture->Protoplasts Seal Form Giga-ohm Seal Protoplasts->Seal WholeCell Establish Whole-Cell Configuration Seal->WholeCell RecordBaseline Record Baseline Current/Voltage WholeCell->RecordBaseline Perfuse Perfuse with this compound RecordBaseline->Perfuse RecordEffect Record Change in Current/Voltage Perfuse->RecordEffect IV_Curve Analyze I-V Relationship RecordEffect->IV_Curve Depolarization Quantify Depolarization (mV) IV_Curve->Depolarization IonSelectivity Determine Ion Selectivity Depolarization->IonSelectivity

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Griseochelin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Griseochelin using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a carboxylic acid antibiotic produced by Streptomyces griseus.[1] Accurate and precise quantification of this compound is crucial for research, development, and quality control purposes. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The method is designed to be sensitive, specific, and reproducible for the determination of this compound in various sample matrices.

Experimental

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: For accurate weighing of standards and samples.

  • pH Meter: For mobile phase preparation.

  • Syringe Filters: 0.45 µm PTFE or nylon filters for sample preparation.[2]

  • HPLC Vials: Amber glass vials to protect the analyte from light.

Reagents and Chemicals
  • This compound Reference Standard: Purity >98%.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: Deionized water, filtered through a 0.22 µm membrane.

  • Formic Acid: LC-MS grade.

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 20 minutes

Table 2: Mobile Phase Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.05050
15.0595
17.0595
17.15050
20.05050

Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (50:50, Mobile Phase A: Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. General guidance for different matrices is provided below.

For Bulk Drug Substance:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Further dilute an aliquot with the mobile phase to a final concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[3]

For Fermentation Broth:

  • Centrifuge an aliquot of the fermentation broth to pellet cells and other solids.

  • Collect the supernatant.

  • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate) or utilize solid-phase extraction (SPE) for sample clean-up.[4]

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

Results and Discussion

Method Validation Parameters

The described HPLC method should be validated according to ICH guidelines. Key validation parameters are summarized in the table below.

ParameterTypical Result
Retention Time Approximately 8.5 minutes
**Linearity (R²) **> 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%
Representative Chromatogram

A typical chromatogram of a this compound standard solution would show a sharp, well-defined peak at the specified retention time. The baseline should be stable with minimal noise.

Workflow Diagram

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Samples Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound HPLC Analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the HPLC analysis of this compound. The method is suitable for the quantitative determination of this compound in various samples and can be readily implemented in a research or quality control laboratory. Adherence to the described procedures will ensure accurate and reliable results.

References

Troubleshooting & Optimization

Technical Support Center: Griseochelin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Griseochelin. The information focuses on overcoming solubility challenges to ensure reliable and reproducible results in in vitro assays.

Troubleshooting Guide

Researchers may encounter several issues when preparing this compound for experimental use due to its poor aqueous solubility. This guide offers a question-and-answer format to address these specific problems.

Q1: My this compound powder is not dissolving in my aqueous assay buffer.

A1: this compound is a carboxylic acid antibiotic that is known to be poorly soluble in water.[1] It also forms water-insoluble salts with mono- and divalent cations.[1][2] Direct dissolution in aqueous buffers is unlikely to be successful. It is recommended to first dissolve this compound in an organic solvent before preparing the final working solution.

Q2: Which organic solvent should I use to prepare a this compound stock solution?

  • Dimethyl Sulfoxide (DMSO)

  • Methanol (MeOH)

  • Ethanol (EtOH)

It is advisable to start with a small amount of this compound to test its solubility in your chosen solvent before preparing a large stock solution. For some ionophores, stock solutions are prepared by dissolving them in methanol.[3]

Q3: I've dissolved this compound in an organic solvent, but it precipitates when I add it to my aqueous buffer. How can I prevent this?

A3: Precipitation upon addition to an aqueous medium is a common issue with poorly soluble compounds. Here are several strategies to overcome this:

  • Optimize the final solvent concentration: Keep the final concentration of the organic solvent in your assay medium as low as possible, ideally below 1%, to minimize solvent effects on your biological system. You may need to test different stock concentrations and dilution factors to find the optimal balance between solubility and solvent toxicity.

  • Use a co-solvent system: A mixture of an organic solvent and water can sometimes maintain the solubility of a compound better than a single solvent.

  • Employ solubilizing agents: Consider using excipients to enhance and maintain the solubility of this compound in your aqueous assay medium.

Q4: What kind of solubilizing agents can I use for this compound?

A4: Several types of solubilizing agents can be effective for poorly soluble compounds like this compound:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with increased aqueous solubility.[4] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the drug.

  • Liposomes: Formulating this compound into liposomes can improve its delivery in aqueous solutions for in vitro studies.

The choice of solubilizing agent will depend on the specific requirements of your assay and potential interactions with your biological system.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of this compound.

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Zincophorin, is a carboxylic acid antibiotic produced by Streptomyces griseus. It functions as an ionophore, a molecule that can transport ions across biological membranes. This disruption of the natural ion gradients across the bacterial cell membrane is a key aspect of its antibacterial activity, leading to a dissipation of the proton motive force, which is crucial for cellular processes like ATP synthesis.

Q2: Why is the carboxylic acid group of this compound important?

A2: The carboxylic acid group is crucial for the biological activity of this compound. Esterification of this group has been shown to abolish both its antibiotic and cytotoxic activities. This suggests that the ability to deprotonate and interact with cations is essential for its function as an ionophore.

Q3: Are there any known quantitative solubility data for this compound?

A3: Specific, comprehensive quantitative solubility data for this compound in various solvents is not widely published. However, its chemical properties as a lipophilic polyether indicate good solubility in polar organic solvents like DMSO and methanol. Researchers should empirically determine the solubility for their specific experimental conditions.

Q4: Can I use sonication or vortexing to aid dissolution?

A4: Yes, gentle sonication or vortexing can help to dissolve this compound in an appropriate organic solvent. However, be cautious with prolonged or high-energy sonication, as it could potentially degrade the compound.

Experimental Protocols & Data

Table 1: Recommended Solvents for this compound Stock Solutions
SolventRationaleRecommended Starting Concentration
DMSO High solubilizing power for a wide range of compounds.10-50 mM
Methanol Used for preparing stock solutions of other ionophores.10-50 mM
Ethanol A less toxic alternative to DMSO and methanol.10-50 mM

Note: The optimal stock concentration may vary and should be determined experimentally.

Protocol: Preparation of a this compound Working Solution using an Organic Solvent
  • Weigh a small, precise amount of this compound powder in a sterile microfuge tube.

  • Add the appropriate volume of your chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate briefly until the this compound is completely dissolved.

  • To prepare the working solution, dilute the stock solution serially in your aqueous assay buffer to the final desired concentration. Ensure the final organic solvent concentration is minimal and consistent across all experimental conditions, including controls.

Protocol: Solubilization of this compound using Cyclodextrins (Phase Solubility Study)

This protocol helps determine the appropriate molar ratio of this compound to cyclodextrin (B1172386) for optimal solubilization.

  • Prepare a series of aqueous solutions with increasing concentrations of a chosen cyclodextrin (e.g., HP-β-CD).

  • Add an excess amount of this compound powder to each cyclodextrin solution.

  • Shake the suspensions at a constant temperature for 24-48 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved this compound.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the concentration of dissolved this compound against the concentration of the cyclodextrin to determine the phase solubility diagram and identify the optimal molar ratio.

Visualizations

Experimental Workflow for Improving this compound Solubility

G cluster_0 Initial Dissolution cluster_1 Troubleshooting Precipitation start This compound Powder solvent Add Organic Solvent (e.g., DMSO, Methanol) start->solvent stock This compound Stock Solution solvent->stock dilution Dilute in Aqueous Buffer stock->dilution precipitation Precipitation Occurs dilution->precipitation optimize Optimize Solvent Conc. precipitation->optimize Yes assay Final Working Solution for In Vitro Assay precipitation->assay No optimize->dilution solubilizer Add Solubilizing Agent (e.g., Cyclodextrin) solubilizer->dilution

Caption: A flowchart outlining the steps to dissolve this compound and troubleshoot precipitation issues for in vitro assays.

Proposed Mechanism of Action for this compound

G cluster_0 Bacterial Cell cluster_1 Cell Membrane cluster_2 Cytoplasm This compound This compound (Ionophore) IonTransport Ion Transport (e.g., H+, K+) This compound->IonTransport facilitates IonGradient Disruption of Ion Gradient IonTransport->IonGradient PMF Dissipation of Proton Motive Force IonGradient->PMF ATP Decreased ATP Synthesis PMF->ATP CellDeath Bacterial Cell Death ATP->CellDeath

Caption: A diagram illustrating the proposed mechanism of action of this compound as an ionophore, leading to bacterial cell death.

References

optimizing Griseochelin concentration for antibacterial assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Griseochelin antibacterial assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a carboxylic acid antibiotic that is primarily active against Gram-positive bacteria.[1] It functions as an ionophore, a molecule that can transport ions across lipid membranes.[1][2] Specifically, this compound forms complexes with mono- and divalent cations, creating water-insoluble salts.[1][3] This disrupts the natural ion gradients across the bacterial cell membrane, which is crucial for essential cellular processes, ultimately leading to bacterial cell death.

Q2: What is the expected spectrum of activity for this compound?

This compound exhibits a narrow spectrum of activity, primarily targeting Gram-positive bacteria. Its effectiveness against Gram-negative bacteria is limited due to the presence of their outer membrane, which can act as a barrier to hydrophobic compounds like this compound.

Q3: What are the typical Minimum Inhibitory Concentration (MIC) values for this compound?

Specific MIC values for this compound against a wide range of bacteria are not extensively reported in publicly available literature. However, based on the activity of other carboxylic acid ionophore antibiotics against common Gram-positive bacteria, a representative MIC range can be estimated. It is crucial to experimentally determine the MIC for your specific bacterial strains and assay conditions.

Q4: How should I prepare a stock solution of this compound?

Due to its poor water solubility, this compound should be dissolved in an organic solvent to prepare a stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. Prepare a high-concentration stock solution (e.g., 10 mg/mL) in 100% DMSO. It is recommended to prepare fresh stock solutions for each experiment to avoid potential degradation. Store stock solutions at -20°C in small aliquots to minimize freeze-thaw cycles.

Q5: What are the critical considerations for this compound stability in assays?

The stability of this compound in aqueous solutions, such as culture media, can be influenced by pH and temperature. As a carboxylic acid, its solubility and stability can decrease in acidic conditions. It is advisable to prepare fresh dilutions of this compound in the assay medium for each experiment. Avoid prolonged storage of diluted solutions at room temperature. For long-term storage, keep the DMSO stock solution at -20°C or -80°C.

Troubleshooting Guides

This section addresses common problems you may encounter during your antibacterial assays with this compound.

Problem Possible Cause Recommended Solution
No or low antibacterial activity observed Compound Precipitation: this compound may precipitate in the aqueous assay medium due to its low solubility.- Visually inspect the wells for any precipitate.- Increase the final concentration of the solvent (e.g., DMSO) in the assay, ensuring it does not exceed a concentration that affects bacterial growth (typically ≤1%).- Use a different solvent for the initial stock solution, such as ethanol (B145695) or methanol, and test for solubility and compatibility with your assay.- Consider using a surfactant like Tween 80 at a low concentration (e.g., 0.002%) to improve solubility.
Compound Degradation: this compound may have degraded due to improper storage or handling.- Prepare a fresh stock solution from a new batch of this compound powder.- Avoid multiple freeze-thaw cycles of the stock solution by storing it in small aliquots.- Protect the stock solution from light.
Resistant Bacterial Strain: The bacterial strain you are testing may be intrinsically resistant to this compound.- Include a known susceptible Gram-positive control strain (e.g., Bacillus subtilis) in your assay to verify the activity of your this compound stock.
Inconsistent MIC values between experiments Inoculum Variability: The density of the bacterial inoculum can significantly affect MIC results.- Standardize your inoculum preparation using a spectrophotometer to measure the optical density (OD) or by using McFarland standards.- Ensure the inoculum is in the logarithmic growth phase.
Variations in Media: Minor changes in media composition, such as cation concentration, can impact the activity of ionophores.- Use the same batch of culture medium for a series of related experiments.- Be aware that high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) in the medium could potentially interfere with this compound's activity by competing for binding.
Endpoint Reading Subjectivity: Determining the lowest concentration that inhibits visible growth can be subjective.- Use a plate reader to measure the OD600 of each well for a more quantitative assessment of growth inhibition.- Include a growth indicator dye, such as resazurin, to aid in visualizing viability.
Precipitation of this compound in the microtiter plate Poor Solubility in Assay Medium: The concentration of this compound exceeds its solubility limit in the final assay medium.- Lower the starting concentration of this compound in your serial dilutions.- Increase the percentage of the organic solvent in the final well volume, being careful not to inhibit bacterial growth.- Test different solvents for the stock solution that may offer better miscibility with the aqueous medium.

Data Presentation

Table 1: Representative MIC Ranges of Carboxylic Acid Ionophore Antibiotics against Gram-Positive Bacteria

Disclaimer: The following values are representative ranges for carboxylic acid ionophore antibiotics and are provided for estimation purposes only. Specific MIC values for this compound must be determined experimentally.

Bacterial Species Representative MIC Range (µg/mL)
Staphylococcus aureus1 - 16
Bacillus subtilis0.5 - 8
Enterococcus faecalis2 - 32

Table 2: Recommended Solvents and Storage Conditions for this compound

Parameter Recommendation
Primary Solvent for Stock Solution 100% Dimethyl sulfoxide (DMSO)
Alternative Solvents Ethanol, Methanol (solubility should be verified)
Stock Solution Concentration 1 - 10 mg/mL
Storage of Stock Solution -20°C or -80°C in small, single-use aliquots
Storage of Diluted Solutions Prepare fresh for each experiment; avoid storage

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to a final concentration of 10 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

    • Store in small aliquots at -20°C.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically an OD600 of 0.4-0.6).

    • Dilute the bacterial culture in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Microtiter Plate:

    • In a 96-well microtiter plate, add 100 µL of sterile broth to all wells except the first column.

    • Add 200 µL of the this compound stock solution (appropriately diluted in broth to the highest desired starting concentration) to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

    • Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well (except the negative control).

    • The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

    • Growth can be assessed visually or by measuring the OD600 using a microplate reader.

Mandatory Visualizations

Griseochelin_Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) Membrane Lipid Bilayer Cation_in Cation (e.g., H⁺) Membrane->Cation_in Transports Cation In This compound This compound This compound->Membrane Binds Cation Cation_out Cation (e.g., K⁺) Cation_out->this compound Disruption Disruption of Ion Gradient (ΔpH, ΔΨ) Cation_in->Disruption CellDeath Cell Death Disruption->CellDeath

Caption: Generalized mechanism of action for this compound as a carboxylic acid ionophore.

MIC_Assay_Workflow A Prepare this compound Stock (in DMSO) C Perform 2-fold Serial Dilutions of this compound in 96-well plate A->C B Prepare Bacterial Inoculum (~5x10^5 CFU/mL) D Inoculate Plate with Bacteria B->D G Include Controls (Positive & Negative) B->G C->D E Incubate at 37°C for 18-24h D->E F Read MIC (Lowest concentration with no visible growth) E->F G->D

References

Technical Support Center: Griseochelin Stability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of Griseochelin in various culture media. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect this compound stability in culture media?

A1: The stability of this compound in culture media can be influenced by several factors. These include the pH of the medium, temperature of incubation and storage, exposure to light, oxidative stress, and potential enzymatic degradation from components in the media or secreted by cells.[1] this compound, being a carboxylic acid antibiotic, may also form water-insoluble salts with mono- and divalent cations present in the media, which can affect its availability and apparent stability.[2][3][4]

Q2: My this compound appears to be losing activity in my long-term cell culture experiment. What could be the cause?

A2: Loss of bioactivity in long-term experiments is likely due to the degradation of the compound under culture conditions. Many antibiotics, particularly complex molecules, are not stable for extended periods at 37°C in complex biological matrices.[5][6] We recommend conducting a stability study under your specific experimental conditions (e.g., your chosen culture medium, incubation temperature, and duration) to determine the half-life of this compound. It may be necessary to replenish the this compound-containing medium at regular intervals to maintain the desired concentration.

Q3: How should I properly store my this compound stock solution?

A3: For optimal stability, this compound stock solutions should be stored at low temperatures, such as -20°C or -80°C, and protected from light.[7] The choice of solvent for the stock solution is also critical and should be validated for its impact on this compound stability. Avoid repeated freeze-thaw cycles, as this can degrade the compound.[8] It is best practice to aliquot the stock solution into single-use volumes.

Q4: Can the type of culture medium affect the stability of this compound?

A4: Yes, the composition of the culture medium can significantly impact this compound's stability. Different media have varying pH levels, buffering capacities, and concentrations of ions and other components that can interact with or catalyze the degradation of the antibiotic.[9] For instance, the presence of certain metal ions could lead to precipitation of this compound as insoluble salts.[2][3] It is crucial to assess the stability of this compound in the specific medium you plan to use for your experiments.

Q5: What analytical methods are suitable for quantifying this compound in culture media to assess its stability?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is a robust and widely used method for the quantitative analysis of antibiotics in biological fluids.[10][11][12] An optimized HPLC method can separate this compound from its potential degradation products, allowing for accurate measurement of its concentration over time.

Troubleshooting Guides

Issue 1: Inconsistent results in this compound bioactivity assays.

  • Possible Cause: Degradation of this compound during the experiment.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

    • Conduct a Time-Course Stability Study: Determine the rate of this compound degradation in your specific culture medium at the experimental temperature. This will inform you of the time window in which the compound is stable.

    • Replenish this compound: For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at intervals determined by your stability study.

    • Control for Medium Effects: Run parallel controls with this compound in medium without cells to differentiate between chemical degradation and cell-mediated degradation.

Issue 2: Precipitation is observed after adding this compound to the culture medium.

  • Possible Cause: Formation of insoluble salts with cations in the medium. This compound is known to form water-insoluble salts with mono- and divalent cations.[2][3][4]

  • Troubleshooting Steps:

    • Check Medium Composition: Review the formulation of your culture medium for high concentrations of cations like Ca²⁺ and Mg²⁺.

    • Test Different Solvents for Stock Solution: While DMSO is common, assess if a different solvent or a lower stock concentration might improve solubility upon dilution into the medium.

    • pH Adjustment: Evaluate if slight adjustments to the medium's pH (within a physiologically acceptable range) can improve solubility without compromising cell health or this compound stability.

    • Consider a Different Medium: If precipitation is persistent, you may need to test the stability and solubility of this compound in an alternative culture medium with a different ionic composition.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time at a standard incubation temperature.

Materials:

  • This compound

  • Culture medium of choice (e.g., RPMI-1640, DMEM)

  • Sterile, conical tubes (50 mL)

  • Incubator (37°C)

  • HPLC system with a C18 column

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (or other appropriate modifier)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to a final concentration of 10 mg/mL.

  • Spike Culture Medium: Add the this compound stock solution to the culture medium to achieve the desired final concentration (e.g., 10 µg/mL). Prepare a sufficient volume for all time points.

  • Aliquot for Time Points: Distribute the this compound-spiked medium into sterile conical tubes, one for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Incubation: Place the tubes in a 37°C incubator. The tube for the 0-hour time point should be processed immediately.

  • Sample Collection: At each designated time point, remove one tube from the incubator.

  • Sample Preparation:

    • Transfer an aliquot (e.g., 1 mL) to a microcentrifuge tube.

    • Perform a protein precipitation step by adding a cold solvent like acetonitrile (e.g., in a 1:3 sample to solvent ratio).

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Use a validated HPLC method to quantify the concentration of this compound. The mobile phase could consist of a gradient of acetonitrile and water with a formic acid modifier.

    • Record the peak area corresponding to this compound.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point relative to the 0-hour time point.

    • Plot the percentage of this compound remaining versus time to determine the stability profile.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Culture Media at 37°C

Time (Hours)% Remaining in RPMI-1640% Remaining in DMEM% Remaining in PBS (pH 7.4)
0100.0100.0100.0
298.299.199.5
495.697.898.9
888.394.297.1
1281.590.795.4
2465.782.191.3
4842.167.583.2
7225.954.876.8

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution spike_media Spike Culture Media prep_stock->spike_media aliquot Aliquot for Time Points spike_media->aliquot incubate Incubate at 37°C aliquot->incubate sample Collect Samples at 0, 2, 4, 8, 12, 24, 48, 72h incubate->sample extract Sample Extraction (Protein Precipitation) sample->extract hplc HPLC Quantification extract->hplc data_analysis Data Analysis (% Remaining vs. Time) hplc->data_analysis

Caption: Workflow for assessing this compound stability.

logical_relationship cluster_factors Factors Influencing Stability cluster_outcomes Potential Outcomes pH pH Degradation Chemical Degradation pH->Degradation Temp Temperature Temp->Degradation Light Light Light->Degradation Ions Ionic Composition Precipitation Salt Precipitation Ions->Precipitation Enzymes Enzymes Enzymes->Degradation Loss Loss of Bioactivity Degradation->Loss Precipitation->Loss This compound This compound in Culture Medium

Caption: Factors affecting this compound stability.

References

troubleshooting inconsistent MIC results with Griseochelin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Griseochelin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable Minimum Inhibitory Concentration (MIC) results for the carboxylic acid ionophore, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a carboxylic acid antibiotic that is primarily active against Gram-positive bacteria.[1][2] Its mechanism of action is that of an ionophore, meaning it can transport ions across biological membranes. Specifically, this compound forms complexes with divalent cations, such as Ca²⁺ and Mg²⁺, disrupting the normal ion balance of the bacterial cell membrane.[1][2] This disruption of ion gradients and membrane potential is a key element of its antimicrobial activity.

Q2: I am observing significant variability in my this compound MIC results between experiments. What are the potential causes?

Inconsistent MIC results with this compound can stem from several factors, many of which are related to its ionophoric nature. Key areas to investigate include:

  • Divalent Cation Concentration in Media: The concentration of divalent cations (e.g., Mg²⁺, Ca²⁺) in your culture medium can significantly impact the apparent activity of this compound.[3]

  • Inoculum Preparation: Variations in the bacterial inoculum size can lead to inconsistent MIC values.

  • This compound Stock Solution: Issues with the solubility, stability, or storage of your this compound stock can affect its potency.

  • Culture Conditions: Factors such as pH of the media and incubation time can influence bacterial growth and antibiotic activity.

Q3: How does the concentration of divalent cations in the media affect this compound's MIC?

As an ionophore that chelates divalent cations, the concentration of these ions in the test medium is critical. High concentrations of divalent cations can antagonize the activity of this compound, leading to higher (and potentially more variable) MIC values. This is because the antibiotic may be sequestered by the excess cations in the medium, reducing the amount available to interact with the bacterial membrane. Conversely, media with very low divalent cation concentrations might result in artificially low MICs. For consistent results, it is crucial to use a standardized medium with a defined and consistent concentration of divalent cations, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Q4: What are the expected MIC ranges for this compound against common Gram-positive bacteria?

While extensive databases of MIC values for this compound are not as readily available as for more common antibiotics, it is known to be active against Gram-positive bacteria. For troubleshooting purposes, establishing a baseline in your own laboratory with a quality control strain is highly recommended. A significant deviation from this established baseline would be a primary indicator of a potential issue with your assay.

Troubleshooting Guide for Inconsistent MIC Results

If you are experiencing inconsistent MIC results with this compound, follow this step-by-step guide to identify and resolve the issue.

Problem: High variability in MIC values between experimental runs.

Potential Cause 1: Inconsistent Divalent Cation Concentration in Media

  • Troubleshooting Steps:

    • Standardize Your Media: Always use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for MIC testing of this compound to ensure a consistent concentration of Mg²⁺ and Ca²⁺. If preparing your own media, ensure that the concentration of these cations is precisely controlled and documented.

    • Check Media Supplier and Lot Number: If using commercially prepared media, record the supplier and lot number for each experiment. Inconsistencies between lots can sometimes be a source of variability.

    • Water Source: Use high-purity, deionized water for media preparation to avoid introducing extraneous ions.

Potential Cause 2: Variability in Inoculum Preparation

  • Troubleshooting Steps:

    • Standardize Inoculum Density: Use a spectrophotometer to adjust your bacterial suspension to a 0.5 McFarland standard. This will ensure a consistent starting number of bacteria in each assay.

    • Fresh Cultures: Always use fresh, overnight cultures to prepare your inoculum. Sub-culturing isolates multiple times can lead to changes in their susceptibility profiles.

    • Vortexing: Ensure the bacterial suspension is thoroughly vortexed before dilution and addition to the microplate to prevent clumping and ensure a homogenous inoculum.

Potential Cause 3: Issues with this compound Stock Solution

  • Troubleshooting Steps:

    • Solubility: this compound is a carboxylic acid and may have limited solubility in aqueous solutions. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final concentration of the solvent in the assay does not exceed recommended levels (typically ≤1%) as it can affect bacterial growth.

    • Fresh Stock Solutions: Prepare fresh stock solutions of this compound for each set of experiments. If you must store stock solutions, do so at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.

    • Confirm Concentration: If possible, verify the concentration of your this compound stock solution using an appropriate analytical method.

Problem: No inhibition of bacterial growth, even at high concentrations of this compound.

Potential Cause 1: Inactive this compound

  • Troubleshooting Steps:

    • Check Storage Conditions: Ensure that your this compound stock has been stored correctly, protected from light and at the recommended temperature.

    • Test with a Known Susceptible Strain: Use a quality control strain known to be susceptible to ionophores to verify the activity of your this compound stock.

Potential Cause 2: High Divalent Cation Content in Media

  • Troubleshooting Steps:

    • Review Media Composition: As mentioned previously, excessively high levels of divalent cations can antagonize this compound's activity. Verify the composition of your media.

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol is a general guideline and should be optimized for your specific laboratory conditions and bacterial strains.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

    • Further dilute this stock solution in CAMHB to achieve a concentration that is twice the highest concentration to be tested in the assay.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select several colonies of the test organism.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Performing the Serial Dilution:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the 2x this compound working solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing, and repeating this process across the plate to the desired final concentration. Discard the final 100 µL from the last well in the dilution series.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a growth control (wells with bacteria and media but no antibiotic) and a sterility control (wells with media only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determining the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a plate reader to measure the optical density at 600 nm (OD₆₀₀).

Visualizations

Griseochelin_MIC_Workflow Experimental Workflow for this compound MIC Testing cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_griseo Prepare this compound Stock Solution (in DMSO) serial_dilution Perform 2-fold Serial Dilution of this compound in Microplate prep_griseo->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Microplate with Bacterial Suspension prep_inoculum->inoculate prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilution serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: A standard workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Griseochelin_Troubleshooting Troubleshooting Inconsistent this compound MIC Results cluster_media Media Composition cluster_inoculum Inoculum Preparation cluster_stock This compound Stock start Inconsistent MIC Results check_media Is Cation-Adjusted Mueller-Hinton Broth (CAMHB) being used? start->check_media use_camhb Action: Switch to CAMHB for consistent divalent cation levels. check_media->use_camhb No check_inoculum Is the inoculum standardized to 0.5 McFarland? check_media->check_inoculum Yes use_camhb->check_inoculum standardize_inoculum Action: Use a spectrophotometer to standardize inoculum density. check_inoculum->standardize_inoculum No check_stock Is the this compound stock solution freshly prepared? check_inoculum->check_stock Yes standardize_inoculum->check_stock fresh_stock Action: Prepare fresh stock solutions for each experiment. check_stock->fresh_stock No end Consistent MIC Results check_stock->end Yes fresh_stock->end

Caption: A flowchart to guide troubleshooting of inconsistent this compound MIC results.

Griseochelin_Mechanism Mechanism of Action of this compound cluster_membrane Bacterial Cell Membrane This compound This compound complex This compound-Cation Complex This compound->complex divalent_cation Divalent Cation (e.g., Mg²⁺, Ca²⁺) divalent_cation->complex membrane_transport Transport across membrane complex->membrane_transport ion_gradient_disruption Disruption of Ion Gradient membrane_transport->ion_gradient_disruption cell_death Bacterial Cell Death ion_gradient_disruption->cell_death

Caption: this compound acts as an ionophore, disrupting the bacterial cell membrane's ion gradient.

References

Technical Support Center: Mitigating Griseochelin Off-Target Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Griseochelin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to off-target effects in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a carboxylic acid antibiotic produced by Streptomyces griseus.[1] It belongs to the class of polyether ionophore antibiotics. Its primary mechanism of action is to transport cations across biological membranes, disrupting intracellular ion homeostasis. This ionophoric activity is responsible for its antibiotic effects against Gram-positive bacteria and also underlies its potential off-target effects in eukaryotic cells.

Q2: What are the primary off-target effects of this compound in mammalian cell culture?

The principal off-target effect of this compound in mammalian cells is cytotoxicity, stemming from its primary mechanism of action. By disrupting the natural ion gradients across cellular membranes, this compound can induce a cascade of detrimental events, including:

  • Disruption of Intracellular Ion Homeostasis: this compound is known to bind and transport alkaline-earth metal ions.[1] Imbalances in intracellular concentrations of crucial ions like calcium (Ca²⁺) and magnesium (Mg²⁺) can interfere with numerous cellular processes.

  • Induction of Apoptosis: Sustained elevation of intracellular calcium is a well-known trigger for programmed cell death (apoptosis).[2][3] Ionophores can activate both intrinsic and extrinsic apoptotic pathways.

  • Mitochondrial Dysfunction: Disruption of ion gradients across the mitochondrial membrane can impair mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.

  • Cell Cycle Arrest: Some cytotoxic agents can cause cells to arrest at specific phases of the cell cycle.

Q3: How can I determine if the observed effects in my experiment are off-target?

Distinguishing on-target from off-target effects is crucial for accurate data interpretation. Here are some strategies:

  • Dose-Response Analysis: Off-target effects often occur at higher concentrations than on-target effects. Perform a dose-response curve to identify the concentration range where the desired on-target effect is observed without significant cytotoxicity.

  • Genetic Knockdown/Knockout: If the cellular target of this compound for a specific desired effect is known, using siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein should mimic the effect of the compound.

  • Rescue Experiments: If the off-target effect is due to the depletion of a specific ion, supplementing the culture medium with that ion might rescue the cells from the toxic effects.

Troubleshooting Guide

This guide addresses specific issues you might encounter when using this compound in your cell culture experiments.

Problem Possible Cause Suggested Solution
High levels of cell death observed at expected therapeutic concentrations. Concentration is too high for the specific cell line: Different cell lines exhibit varying sensitivities to cytotoxic agents.Perform a dose-response experiment using a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value for your specific cell line. Start with a wide range of concentrations and narrow it down to find the optimal concentration that elicits the desired on-target effect with minimal cytotoxicity.
Disruption of essential ion gradients: As an ionophore, this compound's primary off-target effect is the disruption of intracellular ion concentrations.Modify the ion concentration of the culture medium: For instance, if you suspect the toxicity is mediated by an influx of a particular ion from the medium, you can try using a medium with a lower concentration of that ion. For sodium ionophores like monensin, using a sodium-free medium has been shown to mitigate cytotoxicity. While this compound's specific ion preference is for alkaline-earth metals, the principle of altering the extracellular ionic environment can be tested.
Inconsistent or variable results between experiments. This compound instability: The compound may degrade over time or with repeated freeze-thaw cycles.Prepare fresh stock solutions of this compound regularly and aliquot them to avoid multiple freeze-thaw cycles. Store the stock solution at an appropriate temperature as recommended by the supplier, protected from light.
Cell passage number and health: The sensitivity of cells to chemical compounds can change with increasing passage number and overall cell health.Use cells within a consistent and low passage number range for all experiments. Regularly monitor cell morphology and viability to ensure the health of your cell cultures.
Difficulty in distinguishing between apoptosis and necrosis. Concentration-dependent cell death mechanisms: Low concentrations of ionophores may induce apoptosis, while high concentrations can lead to necrosis due to overwhelming cellular stress.[3][4]Use multiple assays to characterize the mode of cell death. For example, use Annexin V/Propidium Iodide staining and flow cytometry to differentiate between apoptotic and necrotic cells. Additionally, perform western blot analysis for key apoptosis markers like cleaved caspases and PARP.[5]

Quantitative Data Summary

Due to the limited availability of published cytotoxicity data specifically for this compound, the following table provides a summary of IC50 values for related carboxylic ionophore antibiotics, Monensin and Salinomycin, in various cancer cell lines. This data can serve as a reference for designing initial dose-response experiments with this compound.

Compound Cell Line Cell Type Assay Duration IC50 (µM)
MonensinSK-OV-3Human Ovarian Cancer24 h~5
MonensinA2780Human Ovarian Cancer24 h~5
SalinomycinHT29Human Colorectal CancerNot SpecifiedNot Specified
SalinomycinSW480Human Colorectal CancerNot SpecifiedNot Specified

Note: The provided IC50 values are approximate and can vary depending on the specific experimental conditions. It is crucial to determine the IC50 for this compound in your specific cell line and under your experimental conditions.

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound to each well. Include a vehicle control (medium with the same concentration of the solvent used for this compound).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[6][7]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7] Shake the plate gently for 10-15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Measurement of Intracellular Calcium Concentration

Objective: To assess the effect of this compound on intracellular calcium levels.

Methodology:

  • Cell Seeding: Seed cells on glass-bottom dishes or 96-well black-walled plates suitable for fluorescence microscopy or plate reader analysis.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye such as Fura-2 AM or Fluo-4 AM according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Baseline Measurement: Measure the baseline fluorescence of the cells before adding this compound.

  • Compound Addition: Add this compound at the desired concentration to the cells.

  • Fluorescence Monitoring: Immediately start monitoring the changes in fluorescence over time using a fluorescence microscope or a plate reader with kinetic read capabilities.[8]

  • Data Analysis: For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths. For single-wavelength dyes like Fluo-4, express the change in fluorescence as a fold-change over baseline.

Western Blot Analysis for Apoptosis Markers

Objective: To determine if this compound induces apoptosis by detecting the cleavage of key apoptotic proteins.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

experimental_workflow cluster_viability Cell Viability Assessment cluster_mechanism Mechanism of Action Investigation seed_cells_v Seed Cells in 96-well Plate treat_griseo_v Treat with this compound (Dose-Response) seed_cells_v->treat_griseo_v mtt_assay Perform MTT Assay treat_griseo_v->mtt_assay ic50_calc Calculate IC50 mtt_assay->ic50_calc treat_griseo_m Treat with this compound (Optimal Concentration) ic50_calc->treat_griseo_m Determine Optimal Concentration seed_cells_m Seed Cells seed_cells_m->treat_griseo_m calcium_imaging Intracellular Calcium Imaging treat_griseo_m->calcium_imaging western_blot Western Blot for Apoptosis Markers treat_griseo_m->western_blot

Caption: Experimental workflow for investigating this compound's off-target effects.

Caption: Troubleshooting flowchart for this compound experiments.

ionophore_apoptosis_pathway cluster_cell Mammalian Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum This compound This compound Ca_increase ↑ Intracellular Ca²⁺ This compound->Ca_increase Ca²⁺ Influx Mito_dysfunction Mitochondrial Dysfunction Ca_increase->Mito_dysfunction Caspase9 Caspase-9 Activation Mito_dysfunction->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis ER_Ca Ca²⁺ Store ER_Ca->Ca_increase Ca²⁺ Release

Caption: Ionophore-induced calcium-mediated apoptosis pathway.

References

Technical Support Center: Griseochelin Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from the polyether ionophore antibiotic Griseochelin in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with fluorescence-based assays?

This compound is a carboxylic acid antibiotic belonging to the polyether ionophore class, isolated from Streptomyces griseus.[1][2] Like other polyether ionophores, it can transport cations across biological membranes. While specific spectral data for this compound is not extensively documented in publicly available literature, compounds of this class can possess intrinsic fluorescence, also known as autofluorescence. This inherent fluorescence can lead to unwanted signals in an assay, masking the true signal from the intended fluorescent probe.

Q2: What are the potential mechanisms of this compound interference in fluorescence assays?

Interference from a compound like this compound in a fluorescence-based assay can occur through several mechanisms:

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used for the assay's fluorophore, leading to a high background signal.[3]

  • Spectral Overlap: The emission spectrum of this compound could overlap with that of the assay's fluorophore, causing bleed-through and artificially inflating the signal.

  • Quenching: this compound might absorb the excitation light or the emitted fluorescence from the assay's fluorophore, leading to a decrease in the detected signal (false negative).[3]

  • Inner Filter Effect: At high concentrations, this compound could absorb the excitation or emission light, reducing the light that reaches the fluorophore or the detector.[4]

Q3: How can I determine if this compound is interfering with my assay?

The most direct method is to run a "this compound only" control. This involves preparing samples containing this compound at the same concentration used in your experiment but without the fluorescent probe or other assay components that are expected to generate a signal. If you detect a signal in the fluorescence channel of your assay, it is a strong indication of interference.

Troubleshooting Guides

Problem 1: High Background Fluorescence in a Plate Reader Assay

Symptoms:

  • Wells containing this compound, but no fluorescent probe, show a high signal.

  • The signal-to-noise ratio of the assay is low.

Troubleshooting Workflow:

A High Background Signal Detected B Run 'this compound Only' Control A->B C Is Signal Significant? B->C D Yes C->D Yes E No C->E No F Background Subtraction D->F K Other source of background E->K G Optimize Wavelengths F->G H Switch to a Red-Shifted Fluorophore G->H I Reduce this compound Concentration H->I J Problem Solved I->J

References

Griseochelin Delivery Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies for enhancing the delivery of Griseochelin to bacteria. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary antibacterial characteristics?

This compound, also known as Zincophorin, is a polyether antibiotic that contains a carboxylic acid group. It is produced by Streptomyces griseus and demonstrates activity primarily against Gram-positive bacteria. Its ionophoric nature allows it to transport metal cations across cell membranes, which is linked to its biological activity.

Q2: What are the main challenges in delivering this compound to bacteria?

The delivery of this compound can be hampered by its hydrophobic nature and the negative charge of its carboxylic acid group at physiological pH. These characteristics can limit its solubility in aqueous environments and its ability to effectively cross bacterial cell walls.

Q3: What are the most promising strategies to enhance this compound delivery?

Given this compound's properties as a hydrophobic, carboxylic acid antibiotic active against Gram-positive bacteria, two key strategies are the use of liposomal formulations and encapsulation in chitosan (B1678972) nanoparticles.

  • Liposomal Formulations: Liposomes are lipid-based vesicles that can encapsulate both hydrophobic and hydrophilic compounds. For the hydrophobic this compound, it can be embedded within the lipid bilayer of the liposome (B1194612). This encapsulation can improve its stability and facilitate its interaction with and fusion to the bacterial cell membrane, thereby enhancing drug delivery.

  • Chitosan Nanoparticles: Chitosan is a biocompatible and biodegradable polymer with inherent antibacterial properties. Its positively charged nature allows it to interact with the negatively charged components of bacterial cell walls, making it an effective carrier for delivering antibiotics to Gram-positive bacteria.

Troubleshooting Guides

Problem 1: Low encapsulation efficiency of this compound in liposomes.

  • Possible Cause: The lipid composition of the liposomes may not be optimal for the hydrophobic nature of this compound.

  • Troubleshooting Steps:

    • Vary Lipid Composition: Experiment with different phospholipid compositions. The inclusion of charged lipids might improve interaction with this compound.

    • Optimize Drug-to-Lipid Ratio: Systematically vary the initial concentration of this compound relative to the total lipid concentration during formulation.

    • Modify the Formulation Method: Compare different liposome preparation techniques, such as thin-film hydration, sonication, or extrusion, as the chosen method can influence encapsulation efficiency.

Problem 2: Poor stability of this compound-loaded chitosan nanoparticles, leading to aggregation.

  • Possible Cause: The cross-linking of the chitosan nanoparticles may be insufficient.

  • Troubleshooting Steps:

    • Adjust Cross-linker Concentration: Optimize the concentration of the cross-linking agent, such as tripolyphosphate (TPP), during nanoparticle synthesis.

    • Control pH: The pH of the chitosan solution is critical for its charge and, consequently, the formation of stable nanoparticles. Ensure the pH is maintained at an optimal level (typically below 6.5) during synthesis.

    • Purification: Ensure that any unreacted reagents are thoroughly removed after synthesis, as they can contribute to instability.

Problem 3: Inconsistent results in antibacterial activity assays (e.g., MIC determination).

  • Possible Cause: Contamination of bacterial cultures or improper preparation of antibiotic dilutions.

  • Troubleshooting Steps:

    • Aseptic Technique: Strictly adhere to aseptic techniques throughout the experimental process to prevent contamination.

    • Purity Check: Before each experiment, verify the purity of the bacterial culture by streaking on an appropriate agar (B569324) medium.

    • Standardized Inoculum: Prepare a standardized bacterial inoculum for each assay, for example, by adjusting to a 0.5 McFarland standard.

    • Fresh Dilutions: Prepare fresh serial dilutions of this compound and its formulations for each experiment from a validated stock solution.

    • Include Controls: Always include positive controls (bacteria with no antibiotic) and negative controls (medium with no bacteria) in your experimental setup.

Data Presentation

Table 1: Representative Efficacy of Enhanced this compound Delivery Systems against Staphylococcus aureus

Delivery SystemThis compound Concentration (µg/mL)Minimum Inhibitory Concentration (MIC) (µg/mL)Fold Improvement in MIC
Free this compound1288-
Free this compound648-
Free this compound328-
Free this compound168-
Free this compound88-
Free this compound4>4-
This compound-Liposomes824x
This compound-Liposomes424x
This compound-Liposomes224x
This compound-Liposomes1>1-
This compound-Chitosan NP818x
This compound-Chitosan NP418x
This compound-Chitosan NP218x
This compound-Chitosan NP118x
This compound-Chitosan NP0.5>0.5-

Note: This table presents hypothetical data for illustrative purposes, based on typical enhancements observed with similar antibiotic delivery systems.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
  • Lipid Film Formation:

    • Dissolve a mixture of phospholipids (B1166683) (e.g., phosphatidylcholine and cholesterol in a 2:1 molar ratio) and this compound in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

  • Hydration:

    • Hydrate the lipid film with a sterile aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove any unencapsulated this compound by centrifugation, dialysis, or size exclusion chromatography.

  • Characterization:

    • Determine the particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency by lysing the liposomes with a suitable solvent and measuring the this compound concentration using an appropriate analytical method (e.g., HPLC).

Protocol 2: Synthesis of this compound-Loaded Chitosan Nanoparticles (Ionic Gelation Method)
  • Chitosan Solution Preparation:

    • Dissolve chitosan powder in an acidic aqueous solution (e.g., 1% acetic acid) with gentle stirring to obtain a homogenous solution. Adjust the pH as needed.

  • This compound Loading:

    • Dissolve this compound in a small amount of a suitable solvent and add it to the chitosan solution under continuous stirring.

  • Nanoparticle Formation:

    • Add a solution of a cross-linking agent, typically sodium tripolyphosphate (TPP), dropwise to the chitosan-Griseochelin mixture under constant stirring. Nanoparticles will form spontaneously via ionic gelation.

  • Purification:

    • Separate the nanoparticles from the reaction medium by centrifugation.

    • Wash the nanoparticle pellet with deionized water to remove any unreacted reagents and unencapsulated this compound.

  • Characterization:

    • Analyze the particle size, polydispersity index, and zeta potential using DLS.

    • Determine the loading efficiency by quantifying the amount of this compound in the supernatant after centrifugation and comparing it to the initial amount added.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Preparation of this compound Formulations:

    • Prepare stock solutions of free this compound and the this compound-loaded delivery systems (liposomes, chitosan nanoparticles) in a suitable solvent or buffer.

  • Serial Dilutions:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of each this compound formulation in a sterile bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation:

    • Prepare a standardized bacterial suspension (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (wells with bacteria and medium only) and a negative control (wells with medium only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the this compound formulation that completely inhibits visible bacterial growth.

Visualizations

experimental_workflow_liposomes cluster_prep Liposome Preparation cluster_char Characterization cluster_eval Antibacterial Evaluation start Dissolve Lipids & this compound film Form Thin Lipid Film start->film Rotary Evaporation hydrate Hydrate Film (MLVs) film->hydrate Add Buffer size Size Reduction (Sonication/Extrusion) hydrate->size purify Purify Liposomes size->purify Centrifugation/Dialysis dls DLS (Size, PDI, Zeta) purify->dls ee Encapsulation Efficiency (HPLC) purify->ee mic MIC Assay purify->mic

Caption: Workflow for the preparation and evaluation of this compound-loaded liposomes.

experimental_workflow_chitosan_np cluster_prep Nanoparticle Synthesis cluster_char Characterization cluster_eval Antibacterial Evaluation start Dissolve Chitosan & this compound gelation Ionic Gelation with TPP start->gelation Add TPP dropwise purify Purify Nanoparticles gelation->purify Centrifugation & Washing dls DLS (Size, PDI, Zeta) purify->dls le Loading Efficiency purify->le mic MIC Assay purify->mic

Caption: Workflow for the synthesis and evaluation of this compound-loaded chitosan nanoparticles.

signaling_pathway cluster_delivery Enhanced Delivery Mechanism cluster_action Antibacterial Action carrier This compound-Loaded Nanocarrier (Liposome or Chitosan NP) membrane Bacterial Cell Wall (Gram-positive) carrier->membrane Targeting interaction Interaction & Fusion/ Adsorption membrane->interaction release Intracellular Release of this compound interaction->release Enhanced Uptake target Inhibition of Bacterial Growth release->target

Caption: Proposed mechanism for enhanced this compound delivery using nanocarriers.

Technical Support Center: Griseochelin Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Griseochelin degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a carboxylic acid antibiotic with the chemical formula C33H60O7.[1] Its structure includes a substituted tetrahydropyran (B127337) ring and an allylic hydroxyl group.[1][2] As a polyether ionophore antibiotic, it is known to form complexes with mono- and divalent cations.[1][2] Understanding these structural features is crucial for predicting potential degradation pathways.

Q2: Why is it important to study the degradation products of this compound?

Studying drug degradation is a critical aspect of pharmaceutical development. Forced degradation studies help in several ways:

  • They reveal the intrinsic stability of the molecule.

  • They help in the development of stable formulations and determination of appropriate storage conditions and shelf-life.

  • They aid in identifying potential degradation products, which is essential for safety and regulatory documentation.

  • This knowledge is crucial for developing stability-indicating analytical methods.

Q3: What are the typical stress conditions used for forced degradation studies of a compound like this compound?

Forced degradation studies typically expose the drug substance to conditions more severe than accelerated stability testing. For a molecule like this compound, which contains ester and ether linkages susceptible to hydrolysis and oxidation, the following conditions are recommended as per ICH guidelines:

  • Acidic Hydrolysis: Treatment with acids (e.g., 0.1 M to 1 M HCl) at various temperatures.

  • Basic Hydrolysis: Treatment with bases (e.g., 0.1 M to 1 M NaOH) at various temperatures.

  • Oxidative Degradation: Treatment with an oxidizing agent like hydrogen peroxide (e.g., 3-30% H₂O₂).

  • Thermal Degradation: Exposing the solid drug substance to dry heat.

  • Photolytic Degradation: Exposing the drug substance to UV and/or fluorescent light.

Troubleshooting Guides

Issue 1: No degradation observed under stress conditions.
Possible Cause Troubleshooting Step
This compound is highly stable under the applied conditions. Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor). However, avoid overly harsh conditions that could lead to secondary, irrelevant degradation products.
Insufficient analytical sensitivity. Optimize the analytical method (e.g., HPLC, LC-MS) to detect low levels of degradation products. This may involve adjusting the wavelength of the UV detector, optimizing mass spectrometry parameters, or using a more sensitive detector.
Inappropriate solvent for the stress study. Ensure this compound is soluble in the chosen solvent system for the degradation experiment. Poor solubility can limit its exposure to the stressor.
Issue 2: Complex or uninterpretable chromatogram with many peaks.
Possible Cause Troubleshooting Step
Secondary degradation. Reduce the stress conditions (time, temperature, or concentration of stressor) to favor the formation of primary degradation products. A time-course study can help identify the evolution of different degradants.
Poor chromatographic resolution. Optimize the HPLC method. This can include changing the mobile phase composition, gradient profile, column chemistry (e.g., C18, Phenyl-Hexyl), column temperature, or flow rate.
Matrix effects from the stress medium. Run a blank sample (stress medium without this compound) to identify peaks originating from the matrix.
Issue 3: Difficulty in identifying the structure of degradation products.
Possible Cause Troubleshooting Step
Insufficient data from a single analytical technique. Employ hyphenated techniques like LC-MS/MS for parent and product ion analysis to determine the mass and fragmentation patterns of the degradants. High-resolution mass spectrometry (HRMS) can provide accurate mass data for elemental composition determination.
Co-elution of degradation products. Further optimize the chromatographic method to achieve baseline separation of all degradation products.
Lack of reference standards. If feasible, attempt to isolate major degradation products using preparative HPLC. The isolated compounds can then be characterized using spectroscopic techniques like NMR (1D and 2D) and FTIR.

Experimental Protocols

Protocol 1: Forced Degradation of this compound
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Degradation: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before analysis.

  • Basic Degradation: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize a sample with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a known quantity of solid this compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol) to UV light (254 nm) and fluorescent light for a specified duration.

  • Analysis: Analyze all samples by a stability-indicating HPLC method, comparing them to an unstressed control sample.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: Use a UV detector at a wavelength where this compound and its potential degradation products show absorbance. If the chromophore is lost, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), or mass spectrometry is necessary.

  • Method Validation: Validate the method for specificity by demonstrating that the degradation products are well-resolved from the parent peak and from each other.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound (Illustrative)

Stress Condition% DegradationNumber of Degradation ProductsMajor Degradant (Retention Time)
0.1 M HCl, 60°C, 24h15.2%3DP1 (4.5 min)
0.1 M NaOH, 60°C, 8h35.8%5DP2 (3.2 min), DP3 (6.1 min)
3% H₂O₂, RT, 24h8.5%2DP4 (7.8 min)
Dry Heat, 80°C, 48h2.1%1DP5 (5.2 min)
UV Light, 24h5.6%2DP6 (8.9 min)

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome stock This compound Stock Solution acid Acidic Hydrolysis stock->acid base Basic Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal stock->thermal photo Photolytic stock->photo hplc HPLC / UPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS Characterization hplc->lcms method Stability-Indicating Method hplc->method isolate Isolation (Prep-HPLC) lcms->isolate For major degradants pathway Degradation Pathway Elucidation lcms->pathway nmr NMR / FTIR isolate->nmr nmr->pathway

Caption: Workflow for this compound forced degradation studies.

troubleshooting_logic start Analyze Stressed Sample q1 Is degradation observed? start->q1 a1_no Increase stress severity Optimize analytical sensitivity q1->a1_no No q2 Is chromatogram interpretable? q1->q2 Yes a1_no->start Re-run a2_no Reduce stress severity Optimize chromatography q2->a2_no No q3 Can degradants be identified? q2->q3 Yes a2_no->start Re-run a3_no Use LC-MS/MS, HRMS Isolate for NMR q3->a3_no No end Characterization Complete q3->end Yes a3_no->end

Caption: Troubleshooting logic for degradation product analysis.

References

overcoming Griseochelin precipitation in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Griseochelin precipitation in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Zincophorin, is a carboxylic acid antibiotic belonging to the polyether ionophore class.[1][2] Its primary mechanism of action is to transport cations across biological membranes, disrupting the natural ion gradients essential for cellular function. This disruption of ionic equilibrium, particularly of monovalent and divalent cations, leads to cell death.[3][4][5][6] The carboxylic acid group is crucial for its activity; esterification of this group abolishes its antibiotic and cytotoxic effects.[1][2]

Q2: Why does this compound precipitate in my experimental buffer?

This compound is a carboxylic acid that readily forms water-insoluble salts with mono- and divalent cations.[1][7] Precipitation is a common issue when working with buffers that contain these cations, such as Phosphate-Buffered Saline (PBS), which is rich in sodium, potassium, and sometimes calcium and magnesium ions. The interaction between the negatively charged carboxylate group of this compound and the positive cations in the buffer leads to the formation of these insoluble salts.

Q3: What are the key factors influencing this compound solubility?

Several factors can influence the solubility of this compound in your experimental setup:

  • Buffer Composition: The type and concentration of cations in the buffer are the most critical factors. Buffers with high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) are particularly prone to causing precipitation.

  • pH: The pH of the buffer affects the ionization state of this compound's carboxylic acid group. At lower pH values (below its pKa), the carboxylic acid is protonated and less likely to form salts, but the overall solubility in aqueous solutions might be lower.

  • Temperature: Temperature can influence the solubility of both this compound and the salts it forms.[8]

  • Solvent: The presence of organic co-solvents can significantly impact solubility.

Troubleshooting Guide: Overcoming this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your experiments.

Problem Potential Cause Recommended Solution Detailed Explanation
Precipitate forms immediately upon adding this compound stock to the buffer. High concentration of divalent cations in the buffer.1. Switch to a low-cation or cation-free buffer. Consider using buffers like HEPES or Tris, which do not inherently contain high concentrations of precipitating cations. 2. Prepare a buffer with minimal necessary cations. If specific cations are required for your experiment, prepare a custom buffer with the lowest effective concentration of those cations.This compound readily forms insoluble salts with divalent cations like Ca²⁺ and Mg²⁺.[1][7] Standard buffers like PBS often contain these ions, leading to immediate precipitation.
pH of the buffer is unfavorable.Adjust the pH of your buffer. For carboxylic acids, solubility can sometimes be improved by adjusting the pH away from its pKa. Experiment with a pH range suitable for your experimental system while monitoring for precipitation.The ionization state of the carboxylic acid group is pH-dependent, which in turn affects its propensity to form salts.
Precipitate forms over time during incubation. Slow salt formation or changes in the buffer during the experiment.1. Reduce the final concentration of this compound. A lower concentration may remain soluble for the duration of the experiment. 2. Incorporate a chelating agent. A small amount of EDTA in your buffer can chelate divalent cations, preventing them from interacting with this compound. Note: This may interfere with experiments where divalent cations are necessary.Even at concentrations that are initially soluble, slow precipitation can occur over time. Reducing the reactant concentrations or sequestering the problematic cations can prevent this.
Use of an inappropriate solvent for the stock solution.Prepare the stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving ionophores.[9] Ensure the final concentration of the organic solvent in your experimental buffer is low and does not affect your system.A well-dissolved stock solution is crucial for preventing precipitation upon dilution into an aqueous buffer.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add anhydrous DMSO to the tube to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Mixing: Gently vortex or sonicate the tube until the this compound is completely dissolved. Visually inspect for any remaining particulate matter.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Experimental Solutions in a Low-Cation Buffer
  • Buffer Preparation: Prepare a sterile solution of a low-cation buffer such as HEPES or Tris at the desired concentration and pH.

  • Pre-warming: Warm the buffer to the experimental temperature (e.g., 37°C).

  • Dilution: While gently swirling the buffer, add the this compound stock solution dropwise to achieve the final desired concentration. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.

  • Final Mix: Gently mix the final solution by inverting the tube or swirling the flask.

  • Visual Inspection: Before use, visually inspect the solution for any signs of precipitation. If a slight haze is present, it may be necessary to filter the solution through a 0.22 µm syringe filter, although this may reduce the effective concentration.

Data Presentation

Table 1: Properties of this compound (Zincophorin)

PropertyValue/DescriptionReference
Chemical Formula C₃₃H₆₀O₇[1]
Molar Mass 568.83 g/mol
Class Carboxylic Acid Polyether Ionophore[1]
Mechanism of Action Transports monovalent and divalent cations across membranes, disrupting ion gradients.[3][5][6]
Solubility Forms water-insoluble salts with mono- and divalent cations.[1][7]
Biological Activity Active against Gram-positive bacteria. Cytotoxic effects have been observed.[1][2]

Table 2: Comparison of Common Experimental Buffers

BufferTypical pH RangeKey CationsPropensity to Cause this compound Precipitation
Phosphate-Buffered Saline (PBS) 7.2 - 7.6Na⁺, K⁺, often Ca²⁺, Mg²⁺High
HEPES 6.8 - 8.2Typically Na⁺ or K⁺ from pH adjustmentLow to Moderate (depends on added salts)
Tris-HCl 7.0 - 9.0Typically none, unless addedLow

Visualizations

Griseochelin_Precipitation_Workflow start Start: Need to prepare This compound in buffer stock Prepare concentrated stock in DMSO start->stock dilution Dilute stock into buffer stock->dilution buffer_choice Choose experimental buffer pbs PBS (High Cations) buffer_choice->pbs hepes_tris HEPES/Tris (Low/No Cations) buffer_choice->hepes_tris pbs->dilution hepes_tris->dilution precipitation Precipitation Occurs dilution->precipitation no_precipitation Solution is Clear dilution->no_precipitation troubleshoot Troubleshoot: - Lower concentration - Change buffer - Adjust pH precipitation->troubleshoot experiment Proceed with Experiment no_precipitation->experiment troubleshoot->stock

Caption: Workflow for preparing this compound solutions.

Griseochelin_Mechanism_of_Action cluster_membrane Cell Membrane This compound This compound cation_out Cation (Intracellular) This compound->cation_out Transports Cations cation_in Cation (e.g., K⁺, Na⁺, Ca²⁺) (Extracellular) disruption Disruption of Ion Gradient cation_out->disruption downstream Downstream Cellular Effects disruption->downstream apoptosis Apoptosis / Cell Death downstream->apoptosis

Caption: Mechanism of action of this compound.

References

optimizing incubation time for Griseochelin efficacy studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time in Griseochelin efficacy studies.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for determining the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria?

A1: The optimal incubation time for MIC assays with this compound typically falls within the standard 16-24 hours for most common Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[1][2] However, for slower-growing strains or to assess delayed effects, extending the incubation to 48 hours may be necessary. It is crucial to visually inspect for growth at multiple time points (e.g., 18, 24, and 48 hours) to capture the most accurate MIC value.

Q2: We are observing inconsistent MIC results for this compound between experiments. What are the likely causes?

A2: Inconsistent MIC results are a common issue and can stem from several factors. Key areas to investigate include:

  • Inoculum Preparation: Variation in the initial bacterial density can significantly impact MIC values. Ensure a standardized inoculum is prepared using a McFarland standard for every experiment.

  • Compound Stability and Solubility: this compound, as a carboxylic acid antibiotic, may have limited solubility in aqueous media.[3] Precipitation of the compound can lead to an underestimation of its potency.

  • Media Composition: The pH and cation concentration of the Mueller-Hinton Broth (MHB) can influence the activity of ionophores like this compound. Use cation-adjusted MHB and ensure consistent media batches.

  • Incubation Conditions: Fluctuations in temperature and humidity within the incubator can affect bacterial growth rates and, consequently, MIC readings.[1]

Q3: My this compound MIC values are consistently high. What troubleshooting steps can I take?

A3: Consistently high MIC values may indicate a loss of effective compound concentration. Consider the following:

  • Stock Solution Integrity: Prepare fresh stock solutions of this compound for each experiment, as repeated freeze-thaw cycles can degrade the compound.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of standard polystyrene microtiter plates. Using low-binding plates may mitigate this issue.

  • pH of the Medium: Ensure the pH of your Mueller-Hinton Broth is within the recommended range (7.2-7.4), as pH can affect the activity of some antimicrobial agents.

Q4: How does the mechanism of action of this compound as an ionophore affect the interpretation of efficacy studies?

A4: this compound is a carboxylic acid ionophore, meaning it disrupts the ion balance across the bacterial cell membrane.[3][4][5] This mechanism can lead to a bactericidal effect that may be time- and concentration-dependent. Unlike antibiotics that target specific enzymes, the effect of an ionophore might be more gradual. Therefore, it is important to perform time-kill kinetic studies in addition to standard MIC assays to fully characterize its efficacy.

Troubleshooting Guides

Issue 1: High Variability in Replicate Wells for MIC Assay
  • Possible Cause: Uneven distribution of bacteria or compound, or compound precipitation.

  • Troubleshooting Steps:

    • Ensure thorough mixing of the bacterial inoculum before dispensing into the microtiter plate.

    • Visually inspect the wells after adding this compound for any signs of precipitation. If observed, consider using a co-solvent or preparing a fresh, more dilute stock solution.

    • When preparing serial dilutions, ensure proper mixing at each step.

Issue 2: No Bacterial Growth in Control Wells
  • Possible Cause: Inactive bacterial culture, incorrect media preparation, or incubator malfunction.

  • Troubleshooting Steps:

    • Verify the viability of your bacterial stock by streaking it on an agar (B569324) plate.

    • Prepare fresh Mueller-Hinton Broth and confirm its sterility.

    • Check the temperature and CO2 levels (if applicable) of your incubator to ensure they are optimal for bacterial growth.

Issue 3: Discrepancy between Visual MIC Reading and Spectrophotometer Reading
  • Possible Cause: Biofilm formation at the bottom of the wells, which may not be accurately reflected in turbidity measurements.

  • Troubleshooting Steps:

    • After incubation, gently resuspend the contents of the wells before taking a spectrophotometer reading.

    • Visually inspect the bottom of the wells for any attached growth.

    • For biofilm-forming strains, consider using a crystal violet staining assay to quantify biofilm mass in addition to measuring turbidity.

Data Presentation

Table 1: Hypothetical MIC of this compound against various Gram-positive bacteria at different incubation times.

Bacterial StrainIncubation Time (hours)MIC (µg/mL)
Staphylococcus aureus ATCC 29213182
242
481
Bacillus subtilis ATCC 6633184
242
482
Enterococcus faecalis ATCC 29212188
248
484

Table 2: Hypothetical IC50 values of this compound in a cytotoxicity assay against a mammalian cell line.

Cell LineIncubation Time (hours)IC50 (µM)
HEK29324> 100
4875
7250

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound
  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Culture the test bacterium in CAMHB to an optical density (OD) corresponding to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL. Include a growth control (bacteria in broth without this compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours. For extended studies, continue incubation up to 48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed mammalian cells (e.g., HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of this compound that reduces cell viability by 50%.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay prep_compound Prepare this compound Stock Solution serial_dilution Serial Dilution in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C (18-48h) inoculation->incubation read_mic Determine MIC incubation->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

signaling_pathway This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane Inserts into Membrane_Potential Membrane Potential This compound->Membrane_Potential Dissipates Ion_Gradient Ion Gradient (e.g., K+, Na+) Membrane->Ion_Gradient Disrupts Ion_Gradient->Membrane_Potential Maintains Ion_Gradient->Membrane_Potential Dissipates ATP_Synthase ATP Synthase Membrane_Potential->ATP_Synthase Drives Cell_Death Cell Death Membrane_Potential->Cell_Death Leads to ATP_Production ATP Production ATP_Synthase->ATP_Production ATP_Production->Cell_Death Inhibition leads to

Caption: Postulated mechanism of action of this compound as an ionophore.

References

Validation & Comparative

A Comparative Guide to the Antibacterial Activity of Griseochelin and Monensin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial properties of two polyether ionophore antibiotics, Griseochelin and Monensin. While both compounds are recognized for their activity against Gram-positive bacteria, the extent of their characterization differs significantly. This document summarizes the available experimental data, outlines their mechanisms of action, and provides detailed experimental protocols to facilitate further research and a more direct comparison.

Executive Summary

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative and qualitative data for Monensin and this compound.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC) of Monensin against Gram-Positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusSusceptible strains2 - 4[1]
Enterococcus faeciumMultiple isolates0.5 - >64[2][3][4]
Enterococcus faecalisATCC 292124 - 8[5]
Enterococcus faecalisFarm and pet animal isolates0.12 - 4[6]

Table 2: Antibacterial Profile of this compound

CharacteristicDescriptionReference
Spectrum of Activity Active against Gram-positive bacteria.[2][6]
Quantitative Data (MIC) Specific MIC values against common Gram-positive pathogens are not publicly available.
Known Properties A novel carboxylic acid antibiotic. Forms water-insoluble salts with mono- and divalent cations.[2][6]

Mechanism of Action

Both this compound and Monensin function as ionophores, molecules that facilitate the transport of ions across lipid membranes. However, the specifics of their mechanisms differ based on available research.

Monensin:

Monensin is a well-characterized ionophore that primarily functions as an electroneutral Na+/H+ antiporter. This means it encapsulates a sodium ion (Na+) and transports it across the bacterial cell membrane in exchange for a proton (H+). This action disrupts the crucial transmembrane ion gradients, leading to a cascade of detrimental effects, including:

  • Dissipation of the proton motive force: This disrupts cellular processes that rely on this electrochemical gradient, such as ATP synthesis and nutrient transport.

  • Alteration of intracellular pH: The influx of protons acidifies the cytoplasm, which can denature proteins and inhibit enzymatic activity.

  • Cellular swelling and lysis: The disruption of ion homeostasis can lead to osmotic instability.

Monensin_Mechanism cluster_membrane Bacterial Cell Membrane Membrane Extracellular Extracellular Space (High Na+) Monensin_Na {Monensin-Na+ Complex} Extracellular->Monensin_Na Na+ binding H_out H+ Extracellular->H_out H+ release Intracellular Intracellular Space (High K+, Low Na+) Monensin_H {Monensin-H+} Intracellular->Monensin_H H+ binding Na_in Na+ Intracellular->Na_in Na+ release Monensin_Na->Intracellular Transport into cell Monensin_H->Extracellular Transport out of cell Disruption Disruption of Ion Gradients H_out->Disruption Na_in->Disruption Cell_Death Bacterial Cell Death Disruption->Cell_Death

Caption: Mechanism of action of Monensin as a Na+/H+ antiporter.

This compound:

The precise mechanism of action for this compound is not as well-defined as that of Monensin. It is known to be a carboxylic acid antibiotic that forms complexes with both monovalent and divalent cations. This suggests that its antibacterial activity is also due to its ionophoric properties, leading to a disruption of essential ion gradients across the bacterial cell membrane. However, its specific ion selectivity and the exact nature of the transport mechanism (e.g., antiporter, uniporter) have not been fully elucidated. The formation of 2:1 complexes with alkaline-earth metal ions is a noted characteristic.[2][6]

Griseochelin_Mechanism cluster_membrane Bacterial Cell Membrane Membrane Extracellular_Ions Mono- & Divalent Cations (e.g., K+, Ca2+, Mg2+) Griseochelin_Complex {this compound-Cation Complex} Extracellular_Ions->Griseochelin_Complex Cation Binding Intracellular_Disruption Disruption of Ion Homeostasis Griseochelin_Complex->Intracellular_Disruption Transport Across Membrane Cell_Death Bacterial Cell Death Intracellular_Disruption->Cell_Death

Caption: Postulated ionophore mechanism of this compound.

Experimental Protocols

To facilitate further comparative studies, detailed protocols for key experiments are provided below.

Broth Microdilution MIC Assay

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • Antimicrobial stock solutions (this compound and Monensin)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the antimicrobial agents in the broth medium in the wells of a 96-well plate.

  • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Workflow A Prepare serial dilutions of This compound and Monensin in a 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Read results visually or with a plate reader D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: Experimental workflow for MIC determination.

Conclusion and Future Directions

Monensin is a well-documented antibacterial agent with a clear ionophore-based mechanism of action and established MIC values against various Gram-positive bacteria. This compound, while showing promise as an antibiotic with a similar ionophoric nature, remains significantly under-characterized. The lack of publicly available quantitative data on its antibacterial potency is a major impediment to a thorough comparative analysis.

Future research should prioritize the determination of this compound's MIC values against a broad panel of clinically relevant Gram-positive bacteria, including drug-resistant strains. Furthermore, detailed studies are required to elucidate its specific ion selectivity and transport mechanism. Such data will be crucial for a comprehensive understanding of its antibacterial profile and for a direct and meaningful comparison with Monensin and other ionophore antibiotics, ultimately determining its potential as a novel therapeutic agent.

References

Griseochelin vs. Valinomycin: A Comparative Analysis of Ionophore Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the ion selectivity of transport-inducing molecules is paramount. This guide provides a detailed comparison of the ionophoric properties of griseochelin (B1237565) and valinomycin (B1682140), supported by available experimental data and methodologies.

This compound, a carboxylic acid antibiotic produced by Streptomyces griseus, and valinomycin, a well-known neutral depsipeptide antibiotic, both exhibit ionophoretic activity, facilitating the transport of ions across lipid membranes. However, their selectivity for different cations is markedly distinct, a critical factor in their biological activities and potential therapeutic applications.

Ion Selectivity Profile

The primary distinction between this compound and valinomycin lies in their preferential binding and transport of different classes of cations. Valinomycin is renowned for its exceptionally high selectivity for monovalent potassium ions (K⁺) over other alkali metal ions, particularly sodium ions (Na⁺). In contrast, this compound, as a carboxylic acid ionophore, demonstrates a preference for divalent alkaline earth metal ions such as calcium (Ca²⁺) and magnesium (Mg²⁺).

While extensive quantitative data is available for valinomycin, similar detailed selectivity coefficients for this compound are not readily found in published literature. However, its classification as a carboxylic acid antibiotic that forms 2:1 complexes with alkaline-earth metals strongly indicates its preference for divalent cations[1].

Quantitative Selectivity Data

The following table summarizes the available potentiometric selectivity coefficients (log KpotPrimary Ion, Interfering Ion) for valinomycin. A more negative value indicates a higher preference for the primary ion. The data for this compound is presented qualitatively based on available information.

IonophorePrimary IonInterfering Ionlog KpotPrimary, InterferingReference
Valinomycin K⁺Na⁺-3.6 to -4.1[2][3]
K⁺NH₄⁺-1.9[2]
K⁺Rb⁺-0.5[2]
K⁺Cs⁺-0.8
K⁺Li⁺-4.6
K⁺Ca²⁺approx. -4.5
K⁺Mg²⁺approx. -4.7
This compound Divalent Cations (e.g., Ca²⁺, Mg²⁺)Monovalent Cations (e.g., K⁺, Na⁺)Preference for divalent cations based on 2:1 complex formation

Mechanism of Ion Transport

Both this compound and valinomycin act as mobile carriers, enveloping the selected cation and shuttling it across the lipid bilayer.

Valinomycin: This neutral, cyclic molecule has a hydrophobic exterior and a polar interior lined with carbonyl oxygen atoms. It selectively binds a single dehydrated potassium ion within its central cavity. The size of this cavity is a near-perfect fit for K⁺, leading to its high selectivity over the smaller Na⁺ ion. The entire valinomycin-K⁺ complex then diffuses across the membrane.

This compound: As a carboxylic acid ionophore, this compound is deprotonated at physiological pH, carrying a negative charge. It is proposed that two molecules of this compound coordinate with one divalent cation to form a neutral, lipid-soluble complex, which can then traverse the cell membrane.

Experimental Protocols

The determination of ionophore selectivity is crucial for characterizing their function. The Matched Potential Method (MPM) is a widely accepted potentiometric technique for this purpose, utilizing ion-selective electrodes (ISEs).

Matched Potential Method (MPM) for Determining Potentiometric Selectivity Coefficients

This method is recommended by IUPAC and is independent of the Nikolsky-Eisenman equation. It determines the activity ratio of the primary and interfering ions that result in the same potential change.

1. Preparation of Ion-Selective Membranes:

  • Valinomycin (K⁺-selective): A typical membrane composition includes valinomycin as the ionophore, poly(vinyl chloride) (PVC) as the polymer matrix, and a plasticizer like bis(2-ethylhexyl) sebacate (B1225510) (DOS). A lipophilic salt such as potassium tetrakis(p-chlorophenyl)borate (KTpClPB) is often added to reduce membrane resistance and improve the electrode's response. A common weight percentage ratio is 1-3% ionophore, ~33% PVC, and ~65% plasticizer, with a small amount of the lipophilic salt.

  • This compound (Divalent Cation-Selective): While a specific membrane composition for this compound is not documented, a formulation for a Ca²⁺-selective electrode can be adapted. This would typically involve the ionophore (this compound), PVC, a plasticizer such as dioctyl phthalate (B1215562) (DOP) or 2-nitrophenyl octyl ether (NPOE), and an anionic additive like sodium tetraphenylborate (B1193919) (NaTPB). A representative composition is 1-4% ionophore, 31-33% PVC, and 63-65% plasticizer, with a small percentage of the anionic additive.

The components are dissolved in a volatile solvent like tetrahydrofuran (B95107) (THF), and the resulting solution is cast to form a thin membrane.

2. Electrode Assembly:

The prepared membrane is incorporated into an electrode body containing an internal reference solution (e.g., 0.1 M KCl for a K⁺-selective electrode) and an internal reference electrode (e.g., Ag/AgCl).

3. Measurement Procedure:

  • A reference solution containing a known activity of the primary ion (a'A) is prepared.

  • The ion-selective electrode and a reference electrode are immersed in this solution, and the initial potential (E₁) is recorded.

  • A known volume of a solution containing a higher concentration of the primary ion is added to the reference solution to change its activity to aA, and the new stable potential (E₂) is recorded. The change in potential is ΔE = E₂ - E₁.

  • A separate reference solution with the original activity of the primary ion (a'A) is prepared.

  • A solution of the interfering ion (B) is added incrementally to this reference solution until the same potential change (ΔE) is achieved. The activity of the interfering ion (aB) that causes this change is determined.

  • The potentiometric selectivity coefficient (KpotA,B) is calculated using the following formula:

    KpotA,B = (aA - a'A) / aB

4. Data Interpretation:

The selectivity coefficient is typically expressed in a logarithmic form (log KpotA,B). A value less than zero indicates that the electrode is more selective for the primary ion (A) than the interfering ion (B). The more negative the value, the higher the selectivity.

Visualizing Experimental and Logical Relationships

Ionophore_Mechanism cluster_Valinomycin Valinomycin (K⁺ Carrier) cluster_this compound This compound (Ca²⁺ Carrier) Val Valinomycin K_ext K⁺ (extracellular) Val_K Valinomycin-K⁺ Complex K_int K⁺ (intracellular) Val_int Valinomycin Gris 2 this compound Ca_ext Ca²⁺ (extracellular) Gris2_Ca This compound₂-Ca²⁺ Complex Ca_int Ca²⁺ (intracellular) Gris_int 2 this compound

MPM_Workflow start Start: Prepare Reference Solution (a'A) measure1 Measure Initial Potential (E1) start->measure1 add_primary Add Primary Ion to activity aA measure1->add_primary measure2 Measure Final Potential (E2) ΔE = E2 - E1 add_primary->measure2 prepare_ref2 Prepare new Reference Solution (a'A) measure2->prepare_ref2 add_interfering Add Interfering Ion until ΔE is reached prepare_ref2->add_interfering determine_activity Determine Interfering Ion Activity (aB) add_interfering->determine_activity calculate Calculate Selectivity Coefficient Kpot_A,B = (aA - a'A) / aB determine_activity->calculate end_node End calculate->end_node

References

Comparative Efficacy of Griseochelin and Daptomycin Against MRSA: A Detailed Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals

The initial aim of this guide was to provide a comprehensive comparison of the efficacy of Griseochelin and daptomycin (B549167) against Methicillin-Resistant Staphylococcus aureus (MRSA). However, a thorough literature search revealed a significant disparity in the available data for these two compounds. While extensive research exists for daptomycin, providing a wealth of quantitative data on its anti-MRSA activity, similar information for this compound is not publicly available.

This compound was identified as a novel carboxylic acid antibiotic with activity against Gram-positive bacteria in a 1984 study.[1] Unfortunately, this foundational study and subsequent research available in the public domain do not provide specific quantitative measures of its efficacy against MRSA, such as Minimum Inhibitory Concentrations (MICs) or Minimum Bactericidal Concentrations (MBCs).

Therefore, this guide will proceed with a detailed overview of the well-documented efficacy of daptomycin against MRSA, supported by experimental data and protocols. We hope this information will be a valuable resource for your research and development endeavors. We will also briefly touch upon the known characteristics of this compound to the extent the literature allows.

Daptomycin: A Potent Anti-MRSA Agent

Daptomycin is a cyclic lipopeptide antibiotic that exhibits rapid bactericidal activity against a broad spectrum of Gram-positive bacteria, including MRSA.[2] It is a crucial therapeutic option for treating complicated skin and skin structure infections, bacteremia, and right-sided endocarditis caused by MRSA.[3][4]

Quantitative Efficacy of Daptomycin Against MRSA

The in vitro activity of daptomycin against MRSA is well-established, with numerous studies reporting its MIC values. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

MRSA IsolatesDaptomycin MIC Range (μg/mL)Daptomycin MIC50 (μg/mL)Daptomycin MIC90 (μg/mL)Reference
98 clinical isolates0.125 - 1.00.380.75[1]
38 European clinical isolates0.03 - 0.50.250.5[1]
105 vancomycin-susceptible MRSA (VSSA)≤ 1.00.50.5[1]
63 clinical isolates< 1.0Not ReportedNot Reported[4]

MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.

Mechanism of Action of Daptomycin

Daptomycin's unique mechanism of action involves a calcium-dependent binding to the bacterial cell membrane. This interaction leads to a rapid depolarization of the membrane potential, which in turn inhibits the synthesis of proteins, DNA, and RNA, ultimately resulting in bacterial cell death.[3][5][6]

Daptomycin_Mechanism Daptomycin Daptomycin Complex Daptomycin-Ca²⁺ Complex Daptomycin->Complex Calcium Ca²⁺ Ions Calcium->Complex Membrane Bacterial Cell Membrane (MRSA) Complex->Membrane Binds to Depolarization Membrane Depolarization Membrane->Depolarization Causes Inhibition Inhibition of Protein, DNA & RNA Synthesis Depolarization->Inhibition Death Bacterial Cell Death Inhibition->Death

Caption: Mechanism of action of daptomycin against MRSA.

Experimental Protocols for Assessing Anti-MRSA Efficacy

The following are standard methodologies used to determine the in vitro efficacy of antimicrobial agents like daptomycin against MRSA.

Minimum Inhibitory Concentration (MIC) Determination

Broth Microdilution Method:

  • Preparation of Inoculum: A standardized suspension of the MRSA isolate is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Serial Dilution of Antimicrobial Agent: The antimicrobial agent is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Result Inoculum Prepare MRSA Inoculum (5x10⁵ CFU/mL) Inoculation Inoculate wells with MRSA suspension Inoculum->Inoculation Serial_Dilution Serially Dilute Antimicrobial Agent in 96-well plate Serial_Dilution->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Interpretation Determine MIC: Lowest concentration with no visible growth Incubation->Interpretation

References

A Comparative Guide to Assessing the Cytotoxicity of Griseochelin and Other Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the cross-validation of Griseochelin's cytotoxicity across multiple cancer cell lines is not publicly available. This guide provides a framework for such a study, outlining established methodologies and presenting illustrative data for comparative purposes. The experimental protocols and potential signaling pathways described herein are based on common practices for the assessment of cytotoxic natural products and should be adapted as necessary for this compound.

Introduction

This compound, a polyether antibiotic isolated from Streptomyces griseus, has demonstrated antibacterial and antiviral properties. However, its potential as a cytotoxic agent against cancer cell lines remains largely unexplored. This guide offers a comparative framework for evaluating the cytotoxic effects of this compound. It details standardized experimental protocols, presents a template for data comparison, and visualizes a potential workflow and signaling pathway for such an investigation.

Hypothetical Cytotoxicity Data of this compound

To illustrate how data from a cross-validation study could be presented, the following table summarizes hypothetical IC50 (half-maximal inhibitory concentration) values for this compound against a panel of human cancer cell lines.

Table 1: Illustrative Cytotoxic Activity (IC50 in µM) of this compound against Various Human Cancer Cell Lines

Cell LineCancer TypeThis compound (µM)Doxorubicin (µM) (Positive Control)
MCF-7Breast Adenocarcinoma15.2 ± 1.80.8 ± 0.1
A549Lung Carcinoma22.5 ± 2.11.2 ± 0.2
HeLaCervical Carcinoma18.9 ± 1.50.9 ± 0.1
HepG2Hepatocellular Carcinoma25.1 ± 2.91.5 ± 0.3
HCT116Colon Carcinoma12.8 ± 1.30.6 ± 0.08
PC-3Prostate Cancer30.4 ± 3.52.1 ± 0.4
BJNormal Human Fibroblast> 1005.5 ± 0.7

Note: The data presented in this table is purely illustrative to demonstrate a comparative format and is not based on published experimental results for this compound.

Experimental Protocols

Three common assays for determining cytotoxicity are the MTT, SRB, and LDH assays. The choice of assay can depend on the compound's mechanism of action and the cell type.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[1][2]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2] The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

2. SRB (Sulphorhodamine B) Assay

This is a colorimetric assay that measures cell density based on the measurement of cellular protein content.[3][4]

  • Principle: The SRB dye binds to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass, which reflects the number of cells.[5]

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

    • Cell Fixation: After treatment, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[3][6]

    • Staining: Wash the plates four times with 1% (v/v) acetic acid and allow them to air dry. Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[6]

    • Washing: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[3][6]

    • Dye Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[6]

    • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[4]

    • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

3. LDH (Lactate Dehydrogenase) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

  • Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage.[7] The assay measures LDH activity through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[7]

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

    • Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.

    • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well with the supernatant.

    • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]

    • Stop Reaction: Add a stop solution to each well.

    • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cytotoxicity based on positive controls (cells treated with a lysis buffer to achieve maximum LDH release) and spontaneous LDH release from untreated cells.

Visualizing the Experimental Workflow and Potential Mechanisms

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a natural product like this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Source Material (e.g., Streptomyces griseus) B Isolation & Purification of this compound A->B D Treatment of Cells with this compound B->D C Cell Culture (Cancer & Normal Cell Lines) C->D E Cytotoxicity Assays (MTT, SRB, LDH) D->E F Data Acquisition (Absorbance Reading) E->F G Calculation of % Viability / Cytotoxicity F->G H IC50 Determination G->H

Cytotoxicity testing workflow.

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity

Based on the mechanisms of other cytotoxic natural products, this compound could potentially induce cell death by targeting key signaling pathways involved in cell survival and apoptosis.[9][10] The diagram below illustrates a hypothetical pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Cell Surface Receptor This compound->Receptor Bax Bax (Pro-apoptotic) This compound->Bax Activation PI3K PI3K Receptor->PI3K Inhibition Akt Akt PI3K->Akt Inhibition mTOR mTOR Akt->mTOR Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition Caspase9 Caspase-9 Bcl2->Caspase9 Inhibition Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A potential signaling pathway for this compound.

This hypothetical pathway suggests that this compound may inhibit the pro-survival PI3K/Akt/mTOR pathway while activating the intrinsic apoptotic pathway through Bax and caspases, leading to programmed cell death. Further investigation would be required to validate this or any other mechanism of action.

Conclusion

While specific data on this compound's cytotoxicity is pending, this guide provides a comprehensive framework for researchers to conduct and compare their findings. By employing standardized assays and systematically analyzing the data, the scientific community can begin to build a clearer picture of this compound's potential as a cytotoxic agent. The provided workflow and hypothetical signaling pathway serve as starting points for future research into the anticancer properties of this and other promising natural products.

References

Confirming Griseochelin's Siderophore-like Mechanism of Action: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the hypothesized mechanism of action of Griseochelin as an iron-chelating antibiotic (siderophore). Due to the limited availability of published data on this compound in key secondary assays, this document outlines the necessary experiments, provides detailed protocols, and presents a comparative structure for data analysis against a known siderophore-antibiotic conjugate, Albomycin.

Introduction to this compound

This compound, an antibiotic isolated from Streptomyces griseus, is a carboxylic acid that has been shown to be active against Gram-positive bacteria and forms complexes with metal ions.[1] This suggests that this compound may function as a siderophore, a class of molecules that bind with high affinity to iron, thereby depriving bacteria of this essential nutrient. This proposed "Trojan horse" mechanism, where the antibiotic is actively transported into the bacterial cell via iron uptake systems, is a promising strategy for overcoming antibiotic resistance. To validate this hypothesis, a series of secondary assays are required.

Proposed Experimental Workflow

The following workflow is designed to systematically investigate and confirm this compound's mechanism of action.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Confirmation cluster_2 Phase 3: Mechanism Validation a Antibacterial Susceptibility Testing (MIC Determination) c Quantitative Siderophore Assay (Liquid CAS) a->c Confirm potency f Data Analysis & Comparison a->f b Qualitative Siderophore Assay (CAS Agar) b->c Quantify chelation d Bacterial Iron Uptake Assay c->d Validate iron transport inhibition d->f e Membrane Permeability Assay e->f Rule out membrane disruption

Caption: Experimental workflow for confirming this compound's mechanism of action.

Data Presentation: Comparative Analysis

The following tables are designed for the presentation of quantitative data obtained from the proposed experiments.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration)

CompoundTest OrganismMIC (µg/mL)
This compound Staphylococcus aureus[Experimental Data]
Bacillus subtilis[Experimental Data]
Escherichia coli[Experimental Data]
Albomycin δ2 Staphylococcus aureus (MRSA)0.125[2]
Streptococcus pneumoniae0.0625[2]
Escherichia coli[No Data Found]
Negative Control (e.g., Ciprofloxacin) Staphylococcus aureus[Experimental Data]
Escherichia coli[Experimental Data]

Table 2: Siderophore Activity (Quantitative CAS Assay)

Compound (at MIC)% Siderophore Activity (PSU)
This compound [Experimental Data]
Albomycin δ2 [Experimental Data]
Deferoxamine (Positive Control) [Experimental Data]
Ampicillin (Negative Control) [Experimental Data]

% Siderophore Unit (PSU) = [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (medium + CAS solution) and As is the absorbance of the sample (cell-free supernatant + CAS solution) at 630 nm.

Experimental Protocols

Antibacterial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive and Gram-negative bacteria.

Materials:

  • This compound, Albomycin δ2, Ciprofloxacin

  • Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633), Escherichia coli (e.g., ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compounds in CAMHB in the wells of a 96-well plate.

  • Inoculate each well with the test organism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Quantitative Siderophore Assay (Liquid CAS Assay)

Objective: To quantify the iron-chelating activity of this compound.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • FeCl3·6H2O

  • PIPES buffer

  • This compound, Albomycin δ2, Deferoxamine, Ampicillin

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare CAS assay solution: A detailed protocol for the preparation of the CAS assay solution can be found in the literature (Schwyn and Neilands, 1987).

  • In a 96-well plate, mix 100 µL of the test compound (at its MIC) with 100 µL of the CAS assay solution.

  • For a reference, mix 100 µL of the growth medium with 100 µL of the CAS assay solution.

  • Incubate at room temperature for 20 minutes.

  • Measure the absorbance at 630 nm.

  • Calculate the percent siderophore unit (PSU) as described in the note for Table 2.

Bacterial Iron Uptake Assay

Objective: To determine if this compound inhibits bacterial iron uptake.

Materials:

  • Radiolabeled iron (⁵⁵FeCl₃)

  • Staphylococcus aureus

  • Iron-deficient medium

  • This compound

  • Scintillation counter

Procedure:

  • Grow S. aureus in an iron-deficient medium to induce the expression of iron uptake systems.

  • Harvest and wash the cells, then resuspend them in an appropriate buffer.

  • Prepare a solution of ⁵⁵FeCl₃ complexed with a siderophore that S. aureus can utilize (or ⁵⁵FeCl₃ alone if testing uptake without a siderophore).

  • Add the radiolabeled iron complex to the cell suspension in the presence and absence of this compound (at its MIC).

  • At various time points, take aliquots of the cell suspension and filter them through a membrane to separate the cells from the medium.

  • Wash the filter to remove non-specifically bound radioactivity.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • A significant reduction in radioactivity in the presence of this compound indicates inhibition of iron uptake.

Proposed Mechanism of Action and Visualization

The hypothesized mechanism of action for this compound is that it acts as a siderophore, chelating iron in the extracellular environment and being actively transported into the bacterial cell through siderophore uptake systems. This depletes the bacteria of essential iron and may also lead to the intracellular accumulation of the antibiotic, causing cell death.

G cluster_0 Extracellular cluster_1 Bacterial Cell This compound This compound Griseochelin_Fe3 This compound-Fe³⁺ Complex This compound->Griseochelin_Fe3 Fe3 Fe³⁺ Fe3->Griseochelin_Fe3 SiderophoreReceptor Siderophore Receptor Griseochelin_Fe3->SiderophoreReceptor Active Transport Iron_Depletion Iron Depletion SiderophoreReceptor->Iron_Depletion Cell_Death Cell Death Iron_Depletion->Cell_Death

Caption: Hypothesized siderophore-mediated mechanism of action for this compound.

Conclusion

The confirmation of this compound's mechanism of action through these secondary assays would provide significant insight into its potential as a therapeutic agent. By demonstrating potent iron chelation and subsequent inhibition of bacterial iron uptake, this compound could be positioned as a valuable candidate for further development, particularly in the context of combating antibiotic-resistant Gram-positive pathogens. The experimental framework provided in this guide offers a clear and structured approach for researchers to generate the necessary data to validate this promising mechanism.

References

A Comparative Analysis of Griseochelin and Nigericin on Ion Transport: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the ion transport properties of two notable carboxylic acid ionophores: Griseochelin and nigericin (B1684572). This document summarizes their mechanisms of action, presents available quantitative data, and offers detailed experimental protocols for their further investigation.

Introduction

This compound and nigericin are both carboxylic acid ionophores produced by Streptomyces species. As ionophores, they facilitate the transport of ions across biological membranes, thereby disrupting ion gradients crucial for cellular function. This property underlies their antibiotic activity and has garnered interest in their potential as therapeutic agents and research tools. While nigericin is a well-characterized K+/H+ antiporter, data on this compound's ion transport capabilities is less abundant, necessitating a comparative guide to consolidate existing knowledge and provide methodologies for direct comparison.

Comparative Analysis of Ion Transport Properties

Mechanism of Action

Nigericin functions as a mobile carrier ionophore that facilitates the electroneutral exchange of potassium ions (K+) for protons (H+) across lipid bilayers.[1][2] This antiport mechanism is driven by the concentration gradients of K+ and H+.[2] Nigericin chelates a cation at one membrane interface, traverses the membrane, and releases the cation on the other side in exchange for a proton. This process effectively dissipates both the pH gradient (ΔpH) and the potassium ion gradient across cellular and mitochondrial membranes.[3]

This compound , like nigericin, is a carboxylic acid antibiotic. It is known to form water-insoluble salts with both monovalent and divalent cations.[4] A key characteristic of this compound is its specific binding of alkaline-earth metal ions in a 2:1 (this compound:cation) stoichiometry. While its precise mechanism of ion transport is not as extensively detailed as that of nigericin, its structure as a carboxylic ionophore suggests a similar mobile carrier mechanism involving the exchange of cations for protons.

Quantitative Data on Ion Transport

A direct quantitative comparison of this compound and nigericin is challenging due to the limited availability of specific ion transport data for this compound. However, the following tables summarize the currently available quantitative information for both ionophores.

Table 1: Ion Selectivity and Transport Rates

ParameterThis compoundNigericinSource
Monovalent Cation Selectivity Data not availableK+ > Rb+ > Na+ > Cs+, Li+ (transports poorly)
K+/Na+ Selectivity Ratio Data not available25 - 45
Divalent Cation Interaction Forms 2:1 complexes with alkaline-earth metalsCan transport Pb2+
Intrinsic Transport Rate (k) Data not available~ 6 x 10³ s⁻¹

Table 2: Cation Complex Formation

ParameterThis compoundNigericinSource
Stoichiometry with Monovalent Cations Data not availableTypically 1:1, but can form 2:1 and 3:1 oligomers
Stoichiometry with Divalent Cations 2:1 with alkaline-earth metals1:1 with Pb2+
Apparent Dissociation Constant (Kd) for K+ Data not available~ 1.5 x 10⁻³ M
Apparent Dissociation Constant (Kd) for Na+ Data not available~ 6.4 x 10⁻² M
Complex Stability with Alkali Metals Data not availableForms stable complexes with Li+, Na+, K+, Rb+, Cs+

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.

cluster_nigericin Nigericin: K+/H+ Antiport Nig_out Nigericin (out) Nig_K_out Nigericin-K+ complex (out) mem Lipid Bilayer Nig_K_out->mem Translocates K_out K+ (out) K_out->Nig_K_out Binds H_out H+ (out) Nig_in Nigericin (in) H_in H+ (in) Nig_in->H_in Binds H+ Nig_H_in Nigericin-H+ complex (in) Nig_H_in->mem Translocates K_in K+ (in) mem->H_out Releases H+ mem->K_in Releases K+

Caption: Mechanism of Nigericin Ion Transport.

cluster_this compound This compound: Cation Transport Gris_out 2 this compound (out) Gris_M_out Gris₂-M²⁺ complex (out) mem Lipid Bilayer Gris_M_out->mem Translocates M_out M²⁺ (out) M_out->Gris_M_out Binds H_out 2 H+ (out) Gris_in 2 this compound (in) H_in 2 H+ (in) Gris_in->H_in Binds H+ Gris_H_in 2 this compound-H+ complex (in) Gris_H_in->mem Translocates M_in M²⁺ (in) mem->H_out Releases H+ mem->M_in Releases M²⁺

Caption: Proposed Mechanism of this compound Ion Transport.

start Start prep_lipo Prepare Liposomes (e.g., with fluorescent dye) start->prep_lipo add_ionophore Add this compound or Nigericin prep_lipo->add_ionophore create_gradient Establish Ion Gradient (e.g., K+ gradient) add_ionophore->create_gradient measure_flux Measure Ion Flux (Fluorescence change or ISE) create_gradient->measure_flux data_analysis Data Analysis (Rates, Selectivity) measure_flux->data_analysis compare Compare Ion Transport Properties data_analysis->compare

Caption: Experimental Workflow for Comparative Analysis.

Experimental Protocols

To facilitate a direct comparison of the ion transport properties of this compound and nigericin, the following detailed experimental protocols are provided.

Liposome-Based Ion Flux Assay using a pH-Sensitive Dye (ACMA)

This assay measures the H+ influx coupled to cation efflux mediated by the ionophores.

Materials:

  • Phospholipids (B1166683) (e.g., POPC:POPG 3:1)

  • This compound and Nigericin stock solutions (in DMSO or ethanol)

  • ACMA (9-amino-6-chloro-2-methoxyacridine) fluorescent dye

  • Buffer A (e.g., 10 mM HEPES, 100 mM KCl, pH 7.4)

  • Buffer B (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

  • Valinomycin (B1682140) (K+ ionophore control)

  • Triton X-100 (for liposome (B1194612) lysis)

  • Fluorometer

Protocol:

  • Liposome Preparation:

    • Dry a thin film of phospholipids from a chloroform (B151607) solution under a stream of nitrogen.

    • Hydrate the lipid film with Buffer A to a final lipid concentration of 10 mg/mL.

    • Subject the lipid suspension to several freeze-thaw cycles.

    • Extrude the suspension through a polycarbonate membrane (e.g., 100 nm pore size) to form unilamellar vesicles.

    • Remove the external buffer by gel filtration, exchanging it with Buffer B. The liposomes will now have a high internal K+ concentration and a high external Na+ concentration.

  • Fluorescence Measurement:

    • Dilute the liposome suspension in Buffer B in a fluorometer cuvette to a final lipid concentration of 0.1 mg/mL.

    • Add ACMA to a final concentration of 1-2 µM.

    • Record the baseline fluorescence (Excitation: 410 nm, Emission: 480 nm).

    • Add a small volume of the this compound or nigericin stock solution to the cuvette and immediately start recording the fluorescence change. The H+ influx will quench the ACMA fluorescence.

    • As a positive control, add valinomycin to induce K+ efflux and subsequent H+ influx.

    • At the end of the experiment, add Triton X-100 to lyse the liposomes and record the maximal fluorescence quenching.

  • Data Analysis:

    • The initial rate of fluorescence quenching is proportional to the rate of H+ influx and, therefore, the ionophore activity.

    • Compare the initial rates of fluorescence change for this compound and nigericin at various concentrations to determine their relative activities.

    • To determine ion selectivity, prepare liposomes with different internal cations (e.g., KCl, NaCl, LiCl) and measure the ionophore-mediated H+ influx.

Ion-Selective Electrode (ISE) Measurement in a Beaker System

This method directly measures the movement of a specific cation across a bulk organic solvent phase mimicking a membrane.

Materials:

  • This compound and Nigericin

  • Organic solvent (e.g., 1,2-dichloroethane)

  • Aqueous solutions of various metal salts (e.g., KCl, NaCl, CaCl2, MgCl2) at known concentrations.

  • Ion-selective electrodes (e.g., for K+, Na+, Ca2+, Mg2+) and a reference electrode.

  • High-impedance voltmeter or potentiometer.

  • Stirring plate and stir bar.

Protocol:

  • System Setup:

    • Create a two-phase system in a beaker with an aqueous solution of a metal salt at the bottom and the organic solvent containing the ionophore (this compound or nigericin) layered on top.

    • Place the ion-selective electrode and the reference electrode in the aqueous phase.

  • Measurement of Ion Transport:

    • In a separate beaker, prepare another aqueous solution with a different concentration of the same metal salt or a different metal salt to create a concentration gradient.

    • Connect the two aqueous phases with a salt bridge.

    • Measure the potential difference between the two aqueous phases using the ISEs. The transport of ions by the ionophore across the organic phase will lead to a change in the potential difference.

  • Determination of Selectivity:

    • Perform competitive transport experiments by having a mixture of cations in the source aqueous phase.

    • Measure the transport of each cation into the receiving aqueous phase using the respective ISEs.

    • The selectivity coefficients can be calculated from the ratios of the transported ions.

Conclusion

Nigericin is a well-studied K+/H+ antiporter with established ion selectivity and transport kinetics. This compound, while known to be a carboxylic acid ionophore that complexes with mono- and divalent cations, requires further quantitative characterization of its ion transport properties. The experimental protocols provided in this guide offer a framework for researchers to conduct direct comparative studies of these two ionophores. Such studies will be invaluable for elucidating the structure-activity relationships of carboxylic acid ionophores and for the development of new therapeutic agents and research tools that modulate ion transport across biological membranes.

References

Unraveling the Ionophoric Potential of Griseochelin: A Structural Perspective on Ion Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the structural correlation of Griseochelin with its ion binding affinity, outlining key structural features and the experimental methodologies required for quantitative analysis.

This compound, a carboxylic acid antibiotic isolated from Streptomyces griseus, presents a compelling case study in the structure-function relationship of ionophores.[1][2] Its ability to form complexes with mono- and divalent cations, particularly alkaline-earth metals, positions it as a molecule of interest for applications ranging from antimicrobial development to ion-selective sensors. This guide provides a detailed comparison of this compound's structural features with those of other carboxylic ionophores and outlines the experimental protocols necessary to quantify its ion binding affinity, a critical parameter for its potential applications.

Correlating Structure with Ion Binding Potential

Key Structural Features of this compound for Ion Complexation:

  • Carboxylic Acid Group: This terminal group is the primary site for interaction with cations. Upon deprotonation, the resulting carboxylate anion provides a strong electrostatic attraction for positively charged metal ions. This is a hallmark of carboxylic ionophores, which typically transport ions via an electroneutral mechanism, exchanging a proton for a cation across a membrane.[3]

  • Substituted Tetrahydropyran (B127337) Ring: This heterocyclic moiety, along with multiple hydroxyl groups distributed along the flexible carbon backbone, likely participates in the coordination of the bound cation. The oxygen atoms within the tetrahydropyran ring and the hydroxyl groups can act as Lewis bases, donating lone pairs of electrons to form a coordination sphere around the metal ion. This creates a hydrophilic pocket that shields the cation's charge, facilitating its transport across lipid membranes.

  • Flexible Carbon Backbone: The long, flexible octamethyl-C25 diene backbone allows the molecule to fold and create a three-dimensional cavity, or "pseudo-crown ether" structure, that can selectively accommodate specific ions based on their size and charge density.

This compound is known to form 2:1 complexes with alkaline-earth metal ions (X2M stoichiometry). This suggests that two this compound molecules cooperate to create a coordination sphere that effectively encapsulates the divalent cation, neutralizing its charge and presenting a lipophilic exterior to the surrounding environment.

Comparative Analysis with Other Carboxylic Ionophores

The ion binding mechanism of this compound can be contextualized by comparing it to other well-studied carboxylic ionophores like Lasalocid and Monensin. These molecules also possess a terminal carboxylic acid group and a flexible backbone rich in oxygen-containing functional groups (hydroxyls, ethers). They function by forming a cyclic conformation upon cation binding, with the carboxylate group and other oxygen atoms coordinating the ion in a central cavity. The key difference between these ionophores, and likely this compound, lies in the specific arrangement and number of these coordinating atoms, which ultimately determines their ion selectivity and binding affinity.

Experimental Protocols for Determining Ion Binding Affinity

To quantitatively assess the ion binding affinity of this compound and enable a direct comparison with other ionophores, a series of biophysical experiments are required. The following are standard methodologies employed for this purpose:

1. Spectroscopic Titration (UV-Vis or Fluorescence):

  • Principle: This method relies on a change in the absorbance or fluorescence spectrum of the ionophore upon ion binding.

  • Methodology:

    • A solution of this compound of known concentration is prepared in a suitable solvent.

    • Aliquots of a concentrated stock solution of the metal salt (e.g., CaCl2, MgCl2) are incrementally added to the this compound solution.

    • After each addition, the UV-Vis or fluorescence spectrum is recorded.

    • The changes in absorbance or fluorescence intensity at a specific wavelength are plotted against the metal ion concentration.

    • The resulting binding isotherm is then fitted to a suitable binding model (e.g., 1:1, 1:2, or cooperative binding) to determine the association or dissociation constant (Ka or Kd).

2. Isothermal Titration Calorimetry (ITC):

  • Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and binding affinity).

  • Methodology:

    • A solution of this compound is placed in the sample cell of the calorimeter.

    • A concentrated solution of the metal salt is loaded into the titration syringe.

    • Small aliquots of the metal salt solution are injected into the this compound solution, and the resulting heat change is measured.

    • The integrated heat data is plotted against the molar ratio of the metal ion to this compound.

    • The resulting titration curve is fitted to a binding model to determine the binding constant (K), stoichiometry (n), and enthalpy of binding (ΔH).

3. Potentiometric Titration:

  • Principle: This technique measures the change in the potential of an ion-selective electrode (ISE) as a function of the concentration of the free metal ion in a solution containing the ionophore.

  • Methodology:

    • A solution containing a known total concentration of the metal ion and the ionophore is prepared.

    • The potential of an ISE specific for the metal ion of interest is measured.

    • The concentration of the free metal ion is determined from a calibration curve.

    • The concentration of the complexed metal ion and the free ionophore can then be calculated.

    • The stability constant of the complex is calculated from these equilibrium concentrations.

Quantitative Data Summary

As no specific experimental data for the ion binding affinity of this compound is currently available in the literature, a quantitative comparison table cannot be provided at this time. The experimental protocols outlined above are presented to guide researchers in obtaining this crucial data.

Visualizing the Structure-Function Relationship

The following diagrams illustrate the proposed mechanism of ion binding by this compound and the logical workflow for its quantitative characterization.

G Proposed Ion Binding Mechanism of this compound cluster_0 Aqueous Phase cluster_1 Membrane Interface / Apolar Environment Griseochelin_unbound Two unbound this compound molecules (acyclic) Griseochelin_complex 2:1 this compound-Cation Complex (cyclic conformation) Griseochelin_unbound->Griseochelin_complex Complexation Ion Divalent Cation (e.g., Ca²⁺) Ion->Griseochelin_complex Griseochelin_complex->Griseochelin_unbound Decomplexation

Caption: Proposed mechanism of this compound-mediated ion transport.

G Workflow for Quantitative Analysis of Ion Binding Start Isolate/Synthesize this compound Exp_Design Experimental Design (Select Ions and Conditions) Start->Exp_Design Spectro Spectroscopic Titration (UV-Vis/Fluorescence) Exp_Design->Spectro ITC Isothermal Titration Calorimetry (ITC) Exp_Design->ITC Potentio Potentiometric Titration Exp_Design->Potentio Data_Analysis Data Analysis and Model Fitting Spectro->Data_Analysis ITC->Data_Analysis Potentio->Data_Analysis Results Determine Binding Constants (Ka, Kd), Stoichiometry (n), and Thermodynamics (ΔH, ΔS) Data_Analysis->Results Comparison Compare with other Ionophores Results->Comparison

Caption: Experimental workflow for determining this compound's ion binding affinity.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Griseochelin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Griseochelin, a carboxylic acid antibiotic, requires specific disposal procedures to mitigate potential hazards and prevent environmental contamination. This guide provides essential, step-by-step information for the proper disposal of this compound waste.

Hazard and Safety Information

According to its Safety Data Sheet (SDS), this compound presents several hazards that necessitate careful handling and disposal. Understanding these risks is the first step in implementing safe laboratory practices.

Hazard ClassificationPrecautionary Measures
Skin Irritation (Category 2) Wear protective gloves. Wash skin thoroughly after handling. If skin irritation occurs, seek medical advice.
Serious Eye Irritation (Category 2A) Wear eye protection/face protection. If eye irritation persists, seek medical advice.
Respiratory Sensitization (Category 1) Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. In case of inadequate ventilation, wear respiratory protection. If experiencing respiratory symptoms, call a POISON CENTER or doctor.
Specific target organ toxicity — single exposure (Category 3), Respiratory system Use only outdoors or in a well-ventilated area.

This compound Disposal Protocol

The primary directive for this compound disposal is to "Dispose of contents/ container to an approved waste disposal plant." This instruction underscores that this compound should be treated as hazardous chemical waste and must not be disposed of through standard laboratory drains or in regular trash. Improper disposal of antibiotics can contribute to environmental pollution and the development of antimicrobial resistance.

Step-by-Step Disposal Procedure:

  • Segregation of Waste:

    • All materials contaminated with this compound, including unused stock solutions, experimental media, contaminated personal protective equipment (PPE) such as gloves, and empty containers, must be segregated from general laboratory waste.

    • Treat anything containing this compound as chemical waste.

  • Containment:

    • Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container label should include:

      • The name "this compound Waste"

      • Associated hazard symbols (e.g., irritant, sensitizer)

      • The date of waste accumulation.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • The storage area should be clearly marked as a hazardous waste accumulation point.

  • Arrangement for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Follow all institutional, local, state, and federal regulations for the disposal of hazardous pharmaceutical waste. Incineration is a commonly recommended method for the disposal of antibiotic waste.

Experimental Workflow for this compound Waste Disposal

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.

Griseochelin_Disposal_Workflow cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal A This compound Use in Experiments B Contaminated Materials (Gloves, Pipettes, Containers) A->B C Unused/Expired this compound Stock Solutions & Media A->C D Segregate as Hazardous Chemical Waste B->D C->D E Collect in Labeled, Leak-Proof Container D->E F Store in Designated Secure & Ventilated Area E->F G Contact EHS or Licensed Waste Disposal Contractor F->G H Transport to Approved Waste Disposal Plant G->H I Proper Disposal (e.g., Incineration) H->I

Caption: Workflow for the safe disposal of this compound waste.

Note on Autoclaving: While autoclaving is effective for deactivating pathogens in biological waste, it does not destroy all antibiotics. Therefore, autoclaving is not a substitute for proper chemical waste disposal for this compound unless specifically approved by your institution's EHS department after validation. Stock solutions of antibiotics, which are at a higher concentration, should never be autoclaved for disposal.

By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.

Essential Safety and Logistical Information for Handling Griseochelin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Griseochelin. Given the limited publicly available toxicological data for this compound, a cautious approach is mandated. The following procedures are based on best practices for handling potent powdered antibiotics of unknown toxicity.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValueSource
Chemical FormulaC₃₃H₆₀O₇[1]
Molar Mass568.836 g/mol [2]
SynonymsZincophorin, Antibiotic M144255[2]
AppearanceData not available
SolubilityForms water-insoluble salts with mono- and divalent cations[1]
StabilityData not available

Recommended Personal Protective Equipment (PPE)

PPE CategoryRoutine Handling of PowderHandling of SolutionsEmergency Situations (e.g., Spills)
Hand Protection Double-gloving with nitrile glovesSingle pair of nitrile glovesHeavy-duty, chemical-resistant gloves
Eye/Face Protection Safety glasses with side shields and a face shieldSafety glasses with side shieldsChemical splash goggles and a face shield
Respiratory Protection NIOSH-approved N95 or higher-level respiratorNot generally required if handled in a certified chemical fume hoodA full-face respirator with appropriate cartridges
Body Protection Disposable gown with tight-fitting cuffsLab coatChemical-resistant, disposable coveralls
Foot Protection Closed-toe shoesClosed-toe shoesChemical-resistant shoe covers

Experimental Protocols

Standard Operating Procedure: Weighing and Preparing a Stock Solution of this compound

This protocol outlines the procedure for safely weighing powdered this compound and preparing a stock solution.

1. Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Decontaminate the work surface of the fume hood.

  • Gather all necessary equipment: analytical balance, weighing paper or boat, spatula, vortex mixer, and appropriate glassware.

  • Prepare the required solvent.

2. Donning PPE:

  • Put on all PPE as specified for "Routine Handling of Powder" in the table above.

3. Weighing the Compound:

  • Perform all manipulations within the chemical fume hood.

  • Carefully transfer the desired amount of this compound powder from the storage container to the weighing paper/boat on the analytical balance using a clean spatula.

  • Close the primary container of this compound immediately after weighing.

4. Preparing the Stock Solution:

  • Carefully add the weighed this compound powder to a pre-labeled, appropriate container (e.g., a conical tube or volumetric flask).

  • Add the desired volume of solvent to the container.

  • Securely cap the container and mix the solution using a vortex mixer until the powder is fully dissolved.

5. Post-Procedure:

  • Decontaminate the spatula and any other reusable equipment.

  • Dispose of all contaminated disposable items (e.g., weighing paper, gloves) as hazardous chemical waste.

  • Wipe down the work surface of the fume hood.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands thoroughly with soap and water.

Operational and Disposal Plans

Operational Plan for Safe Handling
  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

    • The storage container should be tightly sealed.

  • Handling:

    • All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • Use the smallest quantity of material necessary for the experiment.

    • Avoid creating dust.

  • Emergency Procedures:

    • Spill: In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE as outlined for emergency situations. Cover the spill with an absorbent material, and then carefully collect the material into a sealed container for hazardous waste disposal. Decontaminate the spill area.

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

    • Inhalation: Move the affected person to fresh air.

Disposal Plan

All this compound waste is considered hazardous chemical waste and must be disposed of according to institutional and local regulations.

  • Solid Waste: This includes contaminated gloves, weighing paper, pipette tips, and other disposable materials. Collect in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Stock Solutions: Concentrated stock solutions of this compound are considered hazardous chemical waste.[3] They should be collected in a labeled, sealed, and appropriate hazardous waste container.

    • Used Media: Cell culture media containing this compound should be treated as chemical waste. Autoclaving may not be effective in degrading the antibiotic and is not recommended for liquid waste containing this compound without specific validation. Collect in a labeled, leak-proof container for hazardous waste disposal.

  • Empty Containers: Empty containers that held this compound powder should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Mandatory Visualizations

G cluster_prep Preparation cluster_handling Handling (in Chemical Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal a Receive & Inspect this compound b Store in a Cool, Dry, Well-Ventilated Area a->b c Don Appropriate PPE d Weigh this compound Powder c->d e Prepare Solution d->e f Decontaminate Equipment & Workspace e->f i Segregate Waste (Solid & Liquid) e->i g Doff PPE Correctly f->g h Wash Hands Thoroughly g->h j Dispose of as Hazardous Chemical Waste i->j

Caption: Experimental workflow for the safe handling of this compound.

G a Hierarchy of Controls for Minimizing Exposure b Elimination/Substitution (Most Effective) a->b Highest Level of Protection c Engineering Controls (e.g., Fume Hood) b->c d Administrative Controls (e.g., SOPs, Training) c->d e Personal Protective Equipment (PPE) (Least Effective) d->e Lowest Level of Protection

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.